molecular formula C26H22F3N3O3 B10856058 AMX12006

AMX12006

Cat. No.: B10856058
M. Wt: 481.5 g/mol
InChI Key: BBJLZNHEYIHTCB-HNNXBMFYSA-N
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Description

AMX12006 is a useful research compound. Its molecular formula is C26H22F3N3O3 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H22F3N3O3

Molecular Weight

481.5 g/mol

IUPAC Name

4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H22F3N3O3/c1-15(16-10-12-17(13-11-16)25(34)35)30-24(33)23-22(20-8-3-4-9-21(20)32(23)2)31-19-7-5-6-18(14-19)26(27,28)29/h3-15,31H,1-2H3,(H,30,33)(H,34,35)/t15-/m0/s1

InChI Key

BBJLZNHEYIHTCB-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3N2C)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3N2C)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Dual-Pronged Neuroprotective Mechanism of AMX0035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of the mechanism of action of AMX0035, an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), reveals a synergistic approach to neuroprotection by concurrently targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Pronged Attack on Neuronal Cell Death

AMX0035 is designed to mitigate the cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases. The two active components, PB and TURSO, act on distinct but interconnected cellular organelles to reduce neuronal apoptosis.

Sodium Phenylbutyrate (PB): As a small molecular chaperone and histone deacetylase (HDAC) inhibitor, PB primarily addresses ER stress.[1][2] The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, when prolonged, can lead to apoptosis. PB is thought to enhance the protein folding capacity of the ER, thereby alleviating stress and promoting cell survival.[1]

Taurursodiol (TURSO): This hydrophilic bile acid focuses on preserving mitochondrial integrity. Mitochondrial dysfunction is a central feature of many neurodegenerative disorders, leading to energy deficits, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors. TURSO is believed to integrate into the mitochondrial membrane, stabilizing it and increasing the threshold for apoptosis.[3]

Preclinical evidence suggests a synergistic relationship between PB and TURSO, where the combined action is more effective at preventing neuronal cell death than either component alone.[4]

Preclinical Evidence: Demonstrating Neuroprotection in In Vitro and In Vivo Models

Synergistic Effects in ALS Patient-Derived Fibroblasts

A study utilizing primary skin fibroblasts from patients with sporadic amyotrophic lateral sclerosis (ALS) demonstrated that AMX0035 had a more pronounced and distinct effect on gene and metabolite profiles compared to PB or TURSO individually. This suggests a synergistic mechanism that impacts key pathways involved in ALS pathogenesis, including the unfolded protein response and mitochondrial function.[4]

Neuroprotective Effects in a Rodent Model of Ischemic Stroke

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, administration of AMX0035 demonstrated significant neuroprotective effects. The study revealed improvements in cognitive function and a reduction in demyelination. Mechanistically, AMX0035 was shown to inhibit ER stress and mitochondrial dysfunction pathways, leading to a decrease in oligodendrocyte apoptosis.

Table 1: Preclinical Efficacy of AMX0035 in a Rat Model of MCAO

ParameterMCAO + VehicleMCAO + AMX0035% Improvement with AMX0035p-value
Morris Water Maze (Escape Latency - Day 5) ~50 seconds~30 seconds~40%<0.01
Myelin Basic Protein (MBP) Expression (Corpus Callosum) ReducedIncreased-<0.05
g-ratio (Electron Microscopy) IncreasedDecreased-<0.05
ER Stress Marker (GRP78/BiP Expression) IncreasedDecreased-<0.05
Mitochondrial Apoptosis Marker (Bax/Bcl-2 Ratio) IncreasedDecreased-<0.05

Data are approximated from graphical representations in the cited preclinical study.

Clinical Evidence: Biomarker Modulation in Neurodegenerative Diseases

Clinical trials of AMX0035 in ALS (CENTAUR) and Alzheimer's disease (PEGASUS) have provided valuable insights into its biological activity in humans, primarily through the analysis of disease-relevant biomarkers. While the Phase 3 PHOENIX trial in ALS did not meet its primary and secondary endpoints, the biomarker data from earlier and other studies offer clues to the drug's engagement with its therapeutic targets.

CENTAUR Trial: Impact on Neuroinflammation in ALS

The Phase 2 CENTAUR trial in participants with ALS showed that AMX0035 treatment led to a significant reduction in plasma levels of key neuroinflammatory biomarkers.

Table 2: Biomarker Changes in the CENTAUR Trial (ALS)

BiomarkerChange with AMX0035 (at 24 weeks)p-value
YKL-40 (Chitinase-3-like-protein-1) ~20% decrease0.008
C-Reactive Protein (CRP) ~30% decrease0.048
PEGASUS Trial: Effects on Core Pathologies in Alzheimer's Disease

The Phase 2 PEGASUS trial in participants with Alzheimer's disease demonstrated that AMX0035 influenced cerebrospinal fluid (CSF) biomarkers associated with the core pathologies of the disease.

Table 3: Biomarker Changes in the PEGASUS Trial (Alzheimer's Disease)

Biomarker CategoryBiomarkerChange with AMX0035p-value
Tau Pathology p-tau181Reduction<0.001
Total tauReduction<0.001
Synaptic & Neuronal Degeneration NeurograninReduction<0.001
Fatty Acid Binding Protein 3 (FABP3)Reduction0.0004
Gliosis YKL-40Reduction0.0005
Amyloid Pathology Aβ42/40 ratioModulation<0.05

Experimental Protocols

Preclinical MCAO Rat Model
  • Animal Model: Adult male Sprague-Dawley rats.

  • Intervention: Middle cerebral artery occlusion (MCAO) was induced to model ischemic stroke.

  • Treatment: AMX0035 was administered to the treatment group.

  • Behavioral Assessment: The Morris water maze was used to evaluate spatial learning and memory.

  • Histological Analysis: Luxol fast blue staining and transmission electron microscopy were used to assess demyelination and myelin sheath thickness (g-ratio).

  • Molecular Analysis: Western blotting was performed to quantify the expression of proteins involved in ER stress (e.g., GRP78/BiP) and mitochondrial apoptosis (e.g., Bax, Bcl-2).

CENTAUR Clinical Trial (ALS)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

  • Participants: 137 adult participants with a definite diagnosis of ALS.

  • Intervention: Oral administration of AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol) or placebo.

  • Duration: 24 weeks.

  • Biomarker Analysis: Plasma samples were collected at baseline and at 12 and 24 weeks. Levels of YKL-40 and CRP were measured using immunoassays.

PEGASUS Clinical Trial (Alzheimer's Disease)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.

  • Participants: 95 adult participants with Alzheimer's disease.

  • Intervention: Oral administration of AMX0035 or placebo.

  • Duration: 24 weeks.

  • Biomarker Analysis: Cerebrospinal fluid (CSF) was collected at baseline and at 24 weeks. Biomarkers of tau pathology, synaptic and neuronal degeneration, gliosis, and amyloid pathology were measured using established immunoassays.

Visualizing the Mechanism and Workflows

Signaling Pathway of AMX0035

AMX0035_Mechanism cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondrion cluster_AMX0035 AMX0035 MisfoldedProteins Misfolded Proteins UPR Unfolded Protein Response (UPR) MisfoldedProteins->UPR ER_Stress ER Stress UPR->ER_Stress Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER Mito_Dysfunction Mitochondrial Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Bax Bax Activation Mito_Dysfunction->Bax Apoptosis_Mito Apoptosis Bax->Apoptosis_Mito PB Sodium Phenylbutyrate (PB) PB->ER_Stress Inhibits TURSO Taurursodiol (TURSO) TURSO->Mito_Dysfunction Inhibits

Caption: AMX0035's dual mechanism targeting ER and mitochondrial stress.

Preclinical Experimental Workflow (MCAO Model)

Preclinical_Workflow start Start: Adult Male Sprague-Dawley Rats mcao Induce Middle Cerebral Artery Occlusion (MCAO) start->mcao treatment Administer AMX0035 or Vehicle mcao->treatment behavioral Behavioral Testing: Morris Water Maze treatment->behavioral histology Histological Analysis: LFB Staining, TEM treatment->histology molecular Molecular Analysis: Western Blotting treatment->molecular end Endpoint: Assess Neuroprotection and Mechanism behavioral->end histology->end molecular->end

Caption: Workflow for the preclinical evaluation of AMX0035 in a stroke model.

Clinical Trial Biomarker Analysis Workflow

Clinical_Workflow start Patient Recruitment: ALS (CENTAUR) or Alzheimer's (PEGASUS) randomization Randomization: AMX0035 or Placebo start->randomization treatment Treatment Period (24 Weeks) randomization->treatment sampling Sample Collection: Plasma (CENTAUR) or CSF (PEGASUS) at Baseline and Week 24 treatment->sampling analysis Biomarker Analysis: Immunoassays sampling->analysis end Endpoint: Evaluate Biomarker Changes analysis->end

Caption: Workflow for biomarker analysis in AMX0035 clinical trials.

References

AMX12006: A Potent and Selective EP4 Receptor Antagonist for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AMX12006 is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] As an orally active compound, this compound presents a significant tool for investigating the role of the EP4 receptor in various physiological and pathological processes.[5][6] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of PGE2 signaling, which is implicated in inflammation, pain, cancer progression, and immune responses.[7][8][9][10][11][12] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

Core Data Summary

Chemical Properties
PropertyValue
Chemical Name This compound
CAS Number 2639775-01-0
Molecular Formula C26H22F3N3O3
Molecular Weight 481.47 g/mol
SMILES CN1C2=CC=CC=C2C(NC3=CC(C(F)(F)F)=CC=C3)=C1C(N--INVALID-LINK--C)=O
In Vitro Activity

This compound demonstrates high potency and selectivity for the human EP4 receptor.

ParameterValueReference
hEP4 IC50 4.3 nM[1][2][3][4][5][13]
Selectivity No significant activity against EP1, EP2, and EP3 receptors[2][4][7]
Cytotoxic Activity

This compound has shown cytotoxic effects in various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Human breast adenocarcinoma) 46.73
4T1 (Mouse mammary carcinoma) 79.47
HCA-7 (Human colon adenocarcinoma) >100
CT-26 WT (Mouse colon carcinoma) 41.39
LLC (Lewis Lung Carcinoma) >100
[Source: MedChemExpress, citing Das, D., et al. (2023)][5][6]
In Vivo Antitumor Activity

Oral administration of this compound demonstrated dose-dependent antitumor activity in a CT-26 colon cancer xenograft model in mice.[5][10] When combined with capecitabine, this compound significantly suppressed tumor growth, with a tumor growth inhibition (TGI) of up to 94.26%.[7][10]

Pharmacokinetic Parameters in Sprague-Dawley Rats
Parameter1 mg/kg Intravenous (IV)10 mg/kg Oral (PO)
Tmax (h) 0.50.5
Cmax (ng/mL) 4627 ± 3048243 ± 370
AUC(0-t) (h·ng/mL) 3375 ± 47725672 ± 5668
AUC(0-∞) (h·ng/mL) 3416 ± 49525707 ± 5682
T1/2 (h) 1.4 ± 0.32.7 ± 0.2
CL (mL/min/kg) 4.95 ± 0.77-
Vdss (L/kg) 0.41 ± 0.04-
F (%) -76.1
[Source: MedChemExpress, citing Das, D., et al. (2023)][5][6]

Mechanism of Action and Signaling Pathways

The EP4 receptor is a GPCR that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[14] Upon activation, the EP4 receptor can couple to multiple intracellular signaling pathways, primarily through G proteins.[15][16][17] this compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting its downstream signaling.[12]

Canonical Gs/cAMP Pathway

The primary signaling pathway for the EP4 receptor involves coupling to the stimulatory G protein, Gs.[14] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.[17][18]

EP4_Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates This compound This compound This compound->EP4 Inhibits Gs Gs Protein EP4->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

EP4 Receptor Gs Signaling Pathway

Alternative Signaling Pathways

Evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the inhibitory G protein (Gi) and β-arrestin pathways, contributing to its diverse biological functions.[14][15][16][17] The Gi pathway can inhibit adenylyl cyclase, while β-arrestin can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[18]

EP4_Alternative_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates Gi Gi Protein EP4->Gi beta_arrestin β-Arrestin EP4->beta_arrestin PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates ERK ERK beta_arrestin->ERK Activates

EP4 Receptor Alternative Signaling

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

EP4 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-PGE2.

  • Test compound: this compound.

  • Non-specific binding control: Unlabeled PGE2.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293-hEP4 cells.

  • In a 96-well plate, add assay buffer, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 90 minutes.[19]

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound.

cAMP Functional Assay

This cell-based assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.[20][21][22][23][24]

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.[20]

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • EP4 receptor agonist (e.g., PGE2).[20]

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 30 minutes).[25]

  • Stimulate the cells with an EC80 concentration of PGE2 for a defined period (e.g., 20 minutes).[19]

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC50 value for this compound.

cAMP_Assay_Workflow start Seed HEK293-hEP4 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with PGE2 pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure cAMP levels lyse->measure analyze Calculate IC50 measure->analyze

cAMP Functional Assay Workflow

Cell Cytotoxicity Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, 4T1, CT-26 WT).[5][6]

  • Complete cell culture medium.

  • Test compound: this compound.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM).[5][6]

  • Incubate for a specified period (e.g., 72 hours).[13]

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the IC50 value for cytotoxicity for each cell line.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of the EP4 receptor. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further investigation in preclinical models of diseases where EP4 signaling is implicated, such as cancer and inflammatory disorders.[7][8][9][10] The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for their research and development endeavors.

References

The Pharmacological Profile of AMX0035 (Sodium Phenylbutyrate and Taurursodiol): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ID: AMX12006 (AMX0035) Compound: A co-formulated oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also known as tauroursodeoxycholic acid (TUDCA). Status: Formerly approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) under the brand names RELYVRIO™ in the U.S. and ALBRIOZA™ in Canada. Amylyx Pharmaceuticals has voluntarily discontinued this program and removed the product from the market following the results of the Phase 3 PHOENIX trial.

Executive Summary

AMX0035 was a neuroprotective therapy designed to synergistically target two key pathological pathways implicated in neuronal cell death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The combination of a chemical chaperone/histone deacetylase (HDAC) inhibitor and a bile acid aimed to slow disease progression in neurodegenerative conditions, primarily investigated in Amyotrophic Lateral Sclerosis (ALS). Initial Phase 2 (CENTAUR) data showed a statistically significant slowing of functional decline and a survival benefit in ALS patients. However, these findings were not replicated in the larger, confirmatory Phase 3 (PHOENIX) trial, which did not meet its primary or secondary endpoints. This guide provides a comprehensive technical overview of the pharmacological properties of AMX0035, its mechanism of action, clinical trial data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

AMX0035's therapeutic rationale was based on a dual-component approach to mitigate neuronal cell death by targeting two distinct but interconnected cellular stress pathways.[1]

  • Sodium Phenylbutyrate (PB): This small molecule acts through two primary mechanisms. Firstly, as a chemical chaperone , it helps to improve protein folding and prevent the aggregation of misfolded proteins, thereby reducing stress on the endoplasmic reticulum.[2][3][4] Secondly, PB is a pan-histone deacetylase (HDAC) inhibitor , which can epigenetically modulate the expression of genes involved in cellular stress responses and survival.[2][5] By alleviating ER stress, PB is hypothesized to inhibit the Unfolded Protein Response (UPR), a pathway that can trigger apoptosis when chronically activated.

  • Taurursodiol (TURSO/TUDCA): This hydrophilic bile acid is known to have cytoprotective properties, particularly related to mitochondrial health. TURSO is thought to integrate into mitochondrial membranes, enhancing their stability and increasing the threshold for apoptotic cell death.[6][7] It works by preventing the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane, which in turn inhibits the release of cytochrome c and subsequent caspase activation.[8]

The synergistic hypothesis is that by simultaneously reducing ER stress with PB and inhibiting mitochondrial-mediated apoptosis with TURSO, AMX0035 could offer greater neuroprotection than either compound alone.[9]

Signaling Pathway Diagram

CENTAUR_Workflow cluster_treatment 24-Week Double-Blind Treatment screening Screening (N=137) - Definite ALS - Onset <= 18 mos - SVC > 60% randomization Randomization (2:1) screening->randomization amx_arm AMX0035 Arm (n=89) - 1 sachet QD (3 wks) - 1 sachet BID randomization->amx_arm Active placebo_arm Placebo Arm (n=48) randomization->placebo_arm Placebo assessments_amx ALSFRS-R, SVC, ATLIS, Biomarkers amx_arm->assessments_amx Assessments every 6 wks assessments_placebo ALSFRS-R, SVC, ATLIS, Biomarkers placebo_arm->assessments_placebo Assessments every 6 wks primary_analysis Primary Analysis: Compare ALSFRS-R Slopes assessments_amx->primary_analysis assessments_placebo->primary_analysis ole Open-Label Extension (OLE) All participants receive AMX0035 primary_analysis->ole survival_analysis Long-Term Survival Analysis (Max 35 months) ole->survival_analysis

References

The Genesis and Scientific Underpinnings of AMX0035: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at the scientific community, this document provides a comprehensive guide to the discovery, synthesis, and mechanistic action of AMX0035, a combination therapeutic investigated for neurodegenerative diseases.

Introduction: A Dual-Pronged Approach to Neuroprotection

AMX0035, also known as Relyvrio™ in the United States and Albrioza™ in Canada, is an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also referred to as tauroursodeoxycholic acid (TUDCA).[1][2] The development of AMX0035 was predicated on a synergistic strategy to combat neuronal cell death by concurrently targeting two distinct cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2] Preclinical studies have suggested that the combination of these two compounds may offer a more robust neuroprotective effect than either agent alone.[1] This whitepaper will delve into the technical details of AMX0035, from the synthesis of its constituent components to the experimental evidence elucidating its mechanism of action and its clinical evaluation.

Synthesis of Constituent Components

The manufacturing of AMX0035 involves the synthesis of its two active pharmaceutical ingredients, sodium phenylbutyrate and taurursodiol.

Synthesis of Sodium Phenylbutyrate

Sodium phenylbutyrate is the sodium salt of 4-phenylbutyric acid. A common laboratory-scale synthesis involves the neutralization of 4-phenylbutyric acid with a sodium base.

Experimental Protocol: Synthesis of Sodium 4-Phenylbutyrate

  • Materials: 4-phenylbutyric acid, sodium hydroxide (NaOH), deionized water, toluene.

  • Procedure:

    • Suspend 4-phenylbutyric acid (e.g., 0.40 g, 2.436 mmol) in deionized water (e.g., 30 mL).

    • Add an equimolar amount of sodium hydroxide (e.g., 0.097 g, 2.436 mmol) to the suspension.

    • Stir the mixture until the 4-phenylbutyric acid is completely dissolved, forming a clear solution.

    • Concentrate the solution using a rotary evaporator to remove the bulk of the water.

    • Perform azeotropic dehydration twice with toluene to remove residual water.

    • The resulting solid is sodium 4-phenylbutyrate, which can be collected and dried.

A flowchart for this synthesis process is outlined below:

G cluster_synthesis Sodium Phenylbutyrate Synthesis start Start suspend Suspend 4-phenylbutyric acid in water start->suspend add_naoh Add Sodium Hydroxide suspend->add_naoh dissolve Stir until dissolved add_naoh->dissolve concentrate Concentrate via rotary evaporation dissolve->concentrate dehydrate Azeotropic dehydration with toluene (2x) concentrate->dehydrate end Obtain solid Sodium 4-phenylbutyrate dehydrate->end

Synthesis of Sodium Phenylbutyrate.

Synthesis of Taurursodiol (Tauroursodeoxycholic Acid)

Taurursodiol is the taurine conjugate of ursodeoxycholic acid (UDCA). The synthesis of taurursodiol is a more complex process that can be achieved through chemical or chemoenzymatic methods. A common approach involves the activation of the carboxylic acid group of UDCA followed by amidation with taurine.

Experimental Protocol: General Chemoenzymatic Synthesis of Taurursodiol

  • Materials: Ursodeoxycholic acid (UDCA), N-hydroxysuccinimide (NHS) or similar activating agent, a condensing agent (e.g., dicyclohexylcarbodiimide - DCC), a suitable catalyst, taurine, and appropriate organic solvents.

  • Procedure:

    • Activation of UDCA: React UDCA with an activating agent like N-hydroxysuccinimide in the presence of a condensing agent to form an active ester of UDCA.

    • Conjugation with Taurine: React the activated UDCA ester with taurine in a suitable solvent system. The nucleophilic amine group of taurine attacks the activated carbonyl of the UDCA ester, forming an amide bond.

    • Purification: The resulting taurursodiol is then purified from the reaction mixture using techniques such as chromatography and/or recrystallization.

A simplified workflow for the synthesis of taurursodiol is as follows:

G cluster_synthesis Taurursodiol Synthesis start Start with Ursodeoxycholic Acid (UDCA) activate Activate carboxylic acid of UDCA (e.g., with NHS/DCC) start->activate conjugate React activated UDCA with Taurine activate->conjugate purify Purify Taurursodiol (Chromatography/Recrystallization) conjugate->purify end Obtain pure Taurursodiol purify->end

General Synthesis of Taurursodiol.

Mechanism of Action: Targeting Cellular Stress Pathways

AMX0035 is designed to exert its neuroprotective effects by modulating two key cellular stress pathways: the Unfolded Protein Response (UPR) in the endoplasmic reticulum and mitochondrial dysfunction.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Sodium phenylbutyrate is thought to act as a chemical chaperone, aiding in protein folding and reducing the load of misfolded proteins in the ER, thereby mitigating ER stress.

G cluster_upr Unfolded Protein Response (UPR) cluster_sensors UPR Sensors cluster_response Downstream Signaling misfolded_proteins Accumulation of Misfolded Proteins er_stress ER Stress misfolded_proteins->er_stress PERK PERK er_stress->PERK IRE1a IRE1α er_stress->IRE1a ATF6 ATF6 er_stress->ATF6 protein_synthesis_attenuation Protein Synthesis Attenuation PERK->protein_synthesis_attenuation apoptosis Apoptosis PERK->apoptosis Prolonged Stress chaperone_upregulation Chaperone Upregulation IRE1a->chaperone_upregulation er_associated_degradation ER-Associated Degradation (ERAD) IRE1a->er_associated_degradation IRE1a->apoptosis Prolonged Stress ATF6->chaperone_upregulation ATF6->er_associated_degradation ATF6->apoptosis Prolonged Stress

The Unfolded Protein Response Pathway.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Mitochondrial dysfunction, characterized by impaired electron transport chain function, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), is a common feature of neurodegenerative diseases.

Taurursodiol is believed to stabilize the mitochondrial membrane and inhibit apoptosis by preventing the release of pro-apoptotic factors like cytochrome c.

G cluster_mitochondria Mitochondrial Apoptosis Pathway stress_signals Cellular Stress Signals mitochondrial_dysfunction Mitochondrial Dysfunction stress_signals->mitochondrial_dysfunction cytochrome_c_release Cytochrome c Release mitochondrial_dysfunction->cytochrome_c_release caspase_activation Caspase Activation cytochrome_c_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Mitochondrial-Mediated Apoptosis.

Preclinical and Clinical Evaluation

The therapeutic potential of AMX0035 has been investigated in both preclinical models and clinical trials.

Preclinical Studies

Preclinical studies in cellular and animal models of neurodegeneration have suggested that the combination of sodium phenylbutyrate and taurursodiol can synergistically reduce neuronal cell death.[1] These studies have provided the foundational evidence for the dual-pathway hypothesis.

Experimental Protocol: Assessment of Mitochondrial Respiration

A common method to assess mitochondrial function is by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

  • Cell Culture: Plate neuronal cells at an appropriate density in a Seahorse XF microplate.

  • Assay Medium: Replace the culture medium with a low-buffered assay medium.

  • Sequential Injections: Sequentially inject mitochondrial stressors to measure different parameters of mitochondrial respiration:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR is measured in real-time, and various parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.

Clinical Trials

The efficacy and safety of AMX0035 have been evaluated in clinical trials for amyotrophic lateral sclerosis (ALS).

The CENTAUR trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of AMX0035 in participants with ALS.[3]

Key Methodologies of the CENTAUR Trial:

  • Participants: 137 participants with definite ALS.

  • Intervention: Participants were randomized in a 2:1 ratio to receive either AMX0035 (3 g sodium phenylbutyrate and 1 g taurursodiol) or a matching placebo, administered orally or via a feeding tube.[3] The initial dosage was once daily for the first 3 weeks, followed by twice daily.

  • Primary Outcome: The primary efficacy outcome was the rate of decline in the total score on the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over a 24-week period.[3]

  • Secondary Outcomes: Included measures of isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit levels, and slow vital capacity.[3]

Summary of Key Quantitative Data from the CENTAUR Trial:

Outcome MeasureAMX0035 GroupPlacebo GroupDifferencep-value
ALSFRS-R Score Decline (points/month) -1.24-1.660.420.03

Data from Paganoni S, et al. N Engl J Med 2020; 383:919-930.[3]

The PHOENIX trial was a larger, global Phase 3, randomized, placebo-controlled study designed to confirm the findings of the CENTAUR trial.[1]

Key Methodologies of the PHOENIX Trial:

  • Participants: Approximately 664 participants with ALS.

  • Intervention: Similar to the CENTAUR trial, participants were randomized to receive AMX0035 or placebo.

  • Primary Outcome: The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks.[1]

  • Secondary Outcomes: Included measures of overall survival, respiratory function, and quality of life.[1]

Summary of Key Quantitative Data from the PHOENIX Trial:

Outcome MeasureAMX0035 GroupPlacebo Groupp-value
Change in ALSFRS-R from Baseline at Week 48 No significant differenceNo significant difference0.667

Data from Amylyx Pharmaceuticals press release, March 8, 2024.[1]

The PHOENIX trial did not meet its primary or secondary endpoints, showing no significant difference between the AMX0035 and placebo groups in slowing disease progression or improving other functional measures.[1]

Conclusion

AMX0035 represents a rationally designed therapeutic that targets two key cellular stress pathways believed to be central to neurodegeneration. While initial Phase 2 clinical data in ALS were promising, the larger Phase 3 trial did not confirm these findings. This underscores the complexities of translating preclinical findings and early-phase clinical results into late-stage clinical success. The data and methodologies presented in this technical guide provide a comprehensive overview of the scientific journey of AMX0035, offering valuable insights for researchers and drug developers in the field of neurodegenerative diseases.

References

In Vitro Cytotoxicity of AMX12006 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMX12006 is a novel small molecule inhibitor currently under preclinical investigation for its potential as an anti-cancer therapeutic agent. This document provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound across a panel of human cancer cell lines. The data presented herein summarizes the compound's potency and selectivity, details the experimental protocols utilized for its evaluation, and visualizes the putative signaling pathways involved in its mechanism of action. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies necessary to understand and potentially expand upon these findings.

Quantitative Cytotoxicity Data

The anti-proliferative activity of this compound was assessed against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5 ± 0.3
MCF-7Breast Adenocarcinoma1.8 ± 0.2
MDA-MB-231Breast Adenocarcinoma3.1 ± 0.4
HeLaCervical Adenocarcinoma4.2 ± 0.5
HepG2Hepatocellular Carcinoma2.9 ± 0.3
SK-OV-3Ovarian Cancer1.5 ± 0.2
HCT116Colon Carcinoma3.8 ± 0.4
SF-295Glioblastoma2.1 ± 0.2

Experimental Protocols

Cell Culture

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.01 µM to 100 µM) or vehicle control (0.1% DMSO).

  • Following a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

To assess membrane integrity, a lactate dehydrogenase (LDH) release assay was performed.[1] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.[1]

Procedure:

  • Cells were seeded and treated with this compound as described for the MTT assay.

  • After the 72-hour incubation, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • The plate was incubated for 30 minutes at room temperature, protected from light.

  • The absorbance was measured at 490 nm.

  • The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Preliminary studies suggest that this compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. The proposed mechanism involves the inhibition of the PI3K/Akt pathway and the activation of the intrinsic apoptotic pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Inhibits Apoptosis by Inhibiting Bad, which releases Bcl-2 Bax Bax Bcl2->Bax Inhibits Cytochrome c Cytochrome c Bax->Cytochrome c Promotes release from Mitochondria (not shown) Caspase9 Caspase9 Cytochrome c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates DNA Fragmentation DNA Fragmentation Caspase3->DNA Fragmentation Leads to This compound This compound This compound->Akt Inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow used for the initial screening and evaluation of this compound.

Cell Line Seeding Cell Line Seeding Compound Treatment Compound Treatment Cell Line Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) Viability/Cytotoxicity Assay Viability/Cytotoxicity Assay Incubation (72h)->Viability/Cytotoxicity Assay Data Analysis Data Analysis Viability/Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Logical Relationship of Viability and Cytotoxicity Assays

The MTT and LDH assays provide complementary information regarding the cellular response to this compound.

cluster_assays Assay Types cluster_endpoints Cellular Endpoints cluster_outcomes Inferred Outcomes MTT MTT Assay Metabolic_Activity Mitochondrial Metabolic Activity MTT->Metabolic_Activity Measures LDH LDH Assay Membrane_Integrity Cell Membrane Integrity LDH->Membrane_Integrity Measures loss of Viability Cell Viability Metabolic_Activity->Viability Indicates Cytotoxicity Cytotoxicity Membrane_Integrity->Cytotoxicity Indicates

References

An In-depth Technical Guide on AMXI-5001's Role in Tumor Microenvironment Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "AMX12006" did not yield any publicly available information. This document focuses on the novel anti-cancer agent AMXI-5001 , a compound with a similar designation that is currently in clinical development and has substantial preclinical data available. It is presumed that "this compound" may have been a typographical error.

Executive Summary

AMXI-5001 is a first-in-class, orally bioavailable small molecule engineered as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3] This unique bifunctional mechanism of action provides a synchronous "one-two punch" to cancer cells by simultaneously preventing DNA damage repair and disrupting mitosis, leading to synthetic lethality.[2][3] Preclinical studies have demonstrated AMXI-5001's potent anti-tumor activity across a wide range of human cancer cell lines, including those with both proficient and deficient homologous recombination (HR) pathways.[1][2] Notably, AMXI-5001 has shown remarkable efficacy in inducing complete regression of established tumors in xenograft models.[2][3] Beyond its direct cytotoxic effects on tumor cells, the dual-action of AMXI-5001 has significant implications for the modulation of the tumor microenvironment (TME), including the potential to enhance anti-tumor immunity. This guide provides a comprehensive overview of the core mechanisms of AMXI-5001, its impact on the TME, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

AMXI-5001's therapeutic strategy is rooted in its ability to engage two distinct, yet synergistic, anti-cancer targets:

  • PARP1/2 Inhibition: AMXI-5001 potently inhibits the catalytic activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, are converted into toxic DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair (e.g., BRCA1/2 mutations), this leads to cell death through synthetic lethality.[1][2]

  • Microtubule Polymerization Inhibition: The benzimidazole moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to a halt in the cell cycle during mitosis (M-phase arrest), ultimately triggering apoptosis.[1]

This synchronous inhibition of two critical cellular processes is designed to overcome the resistance mechanisms that can develop against single-agent therapies.[2] For instance, cancer cells can develop resistance to microtubule-targeting agents by upregulating PARP1 activity to repair DNA damage and avoid mitotic catastrophe.[1] By inhibiting both targets simultaneously, AMXI-5001 preempts this escape mechanism.[1][3]

Modulation of the Tumor Microenvironment (TME)

The effects of AMXI-5001 extend beyond the cancer cell itself, influencing the complex ecosystem of the TME.

Induction of Anti-Tumor Immunity

PARP inhibitors have been shown to affect the tumor immune microenvironment.[4] The increased DNA damage caused by AMXI-5001 can trigger the activation of the type I interferon pathway, which plays a role in enhancing sensitivity to immune checkpoint inhibitors.[4] Furthermore, AMXI-5001 has been shown to stimulate the expression of the poliovirus receptor (PVR, CD155) on tumor cells.[4] CD155 is an adhesion molecule that can interact with the CD226 receptor on Natural Killer (NK) and T cells, potentially leading to enhanced immune-mediated tumor cell killing.[1]

Synergy with Other Therapies

AMXI-5001 has demonstrated synergistic effects when combined with other standard-of-care cancer treatments.

  • Chemotherapy: In preclinical models of esophageal carcinoma, AMXI-5001 showed synergistic growth inhibition when combined with cisplatin and 5-fluorouracil.[5]

  • Radiotherapy: AMXI-5001 acts as an effective radiosensitizer. Esophageal carcinoma cell lines pre-treated with AMXI-5001 showed significantly more growth inhibition following external beam radiation compared to controls.[5] In a xenograft mouse model, the combination of AMXI-5001 and radiation resulted in a significant tumor response.[5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of AMXI-5001.

Parameter AMXI-5001 Olaparib Talazoparib Rucaparib Niraparib Reference
PARP1 Enzymatic Activity (IC50) ~5 nmol/LComparableComparableComparableComparable[1][2]
PARP2 Enzymatic Activity (IC50) 0.05 nmol/L0.03 nmol/L0.09 nmol/L--[2]
Cellular PAR Formation (IC50) 7 nmol/L8 nmol/L3 nmol/L--[1][2]
Table 1: In Vitro PARP Inhibition Potency of AMXI-5001 Compared to Clinically Approved PARP Inhibitors.
Cell Line Tumor Type BRCA Status AMXI-5001 (IC50) Reference
Various (110 lines) MultipleDeficient & Proficient20 to >10,000-fold more potent than clinical PARPis[1]
BRCA1/2 mutated MultipleDeficient18 nM to 26 nM[2]
HR proficient MultipleProficient4 nM to >5000 nM[2]
Table 2: In Vitro Cytotoxicity of AMXI-5001 in a Panel of Cancer Cell Lines.
Model Treatment Outcome Reference
TNBC Xenograft (MDA-MB-436) AMXI-5001 (oral, single agent)Complete regression of established tumors[2][3]
Esophageal Carcinoma Xenograft (KYSE-70) AMXI-5001 + RadiotherapySignificant tumor response vs. monotherapy or vehicle[5]
Table 3: In Vivo Anti-Tumor Efficacy of AMXI-5001.

Signaling Pathways and Experimental Workflows

Dual-Inhibition Signaling Pathway

AMXI5001_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARP->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB unrepaired SSBs lead to DSBs at replication fork HR_Repair Homologous Recombination Repair (e.g., BRCA) DNA_DSB->HR_Repair repaired by Apoptosis_Nucleus Apoptosis HR_Repair->Apoptosis_Nucleus if deficient AMXI5001 AMXI-5001 AMXI5001->PARP inhibits AMXI5001_cyto AMXI-5001 Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Mitosis Mitosis Microtubules->Mitosis essential for Apoptosis_Cytoplasm Apoptosis Mitosis->Apoptosis_Cytoplasm disruption leads to AMXI5001_cyto->Tubulin inhibits polymerization

Caption: Dual mechanism of AMXI-5001 targeting PARP and tubulin.

Experimental Workflow: PARP Trapping Assay

PARP_Trapping_Workflow start Culture Cancer Cells (e.g., MDA-MB-436) step1 Treat with AMXI-5001 +/- DNA damaging agent (MMS) start->step1 step2 Harvest and Lyse Cells step1->step2 step3 Subcellular Protein Fractionation (e.g., Thermo Scientific Kit) step2->step3 step4 Isolate Chromatin-Bound and Nuclear-Soluble Fractions step3->step4 step5 Normalize Protein Concentration step4->step5 step6 Western Blot Analysis step5->step6 step7 Probe with Antibodies (Anti-PARP1, Anti-Histone H3) step6->step7 step8 Densitometry Analysis step7->step8 end Quantify Trapped PARP1 on Chromatin step8->end

Caption: Workflow for cellular PARP-DNA trapping assay.

Detailed Experimental Protocols

Cellular PARP-DNA Trapping Assay

This assay is designed to quantify the ability of AMXI-5001 to trap PARP enzymes onto DNA within a cellular context.[1]

Protocol:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-436 or OVCAR-8) overnight in 6-well plates to allow for adherence.

  • Treatment:

    • Co-treat cells with a low concentration of the alkylating agent methyl methanesulfonate (MMS, e.g., 0.01%) to induce DNA damage.

    • Simultaneously, treat with varying concentrations of AMXI-5001 or control PARP inhibitors (e.g., Olaparib, Talazoparib) for 1-3 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Wash cells with PBS and collect them via trypsinization.

  • Fractionation:

    • Perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit, #PI78840) according to the manufacturer's protocol.

    • This will separate the cell lysate into nuclear-soluble and chromatin-bound fractions.

  • Protein Quantification: Normalize all samples for protein concentration to ensure equal loading for immunoblotting.

  • Immunoblotting (Western Blot):

    • Analyze the fractions by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1.

    • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin-bound fraction and an antibody against a soluble nuclear protein (e.g., Topoisomerase I) for the nuclear-soluble fraction.

  • Analysis:

    • Use densitometry to quantify the amount of PARP1 in the chromatin-bound fraction.

    • Normalize the DNA-bound PARP1 levels to the total cellular PARP1 levels (chromatin-bound + nuclear-soluble) to determine the extent of PARP trapping.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of AMXI-5001 on the polymerization of purified tubulin.[2]

Protocol:

  • Assay Setup: Utilize a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a general tubulin buffer.

    • Prepare a range of concentrations of AMXI-5001.

    • Use Vinblastine as a positive control for polymerization inhibition and Paclitaxel as a positive control for polymerization enhancement. Use a vehicle (DMSO) as a negative control.

  • Reaction Initiation:

    • In a 96-well plate, combine the tubulin solution with the test compounds (AMXI-5001 or controls).

    • Initiate polymerization by adding a GTP-containing polymerization buffer and incubating the plate at 37°C.

  • Data Acquisition:

    • Measure the fluorescence signal over time using a microplate reader. The fluorescence is proportional to the amount of polymerized microtubules.

  • Analysis:

    • Generate polymerization curves (fluorescence vs. time) for each condition.

    • Compare the curves generated in the presence of AMXI-5001 to the positive and negative controls to determine its inhibitory effect on tubulin polymerization.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of orally administered AMXI-5001 in an animal model.[1]

Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., MDA-MB-436 triple-negative breast cancer cells) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Staging: Allow tumors to grow to a palpable size (e.g., ~100-150 mm³). For tumor regression studies, tumors can be allowed to grow larger (e.g., ~700 mm³).

  • Treatment Administration:

    • Administer AMXI-5001 orally (p.o.) via gavage.

    • A typical dosing schedule is twice daily (BID) for 5 consecutive days, followed by a 2-day break (5-day ON / 2-day OFF cycle).

  • Monitoring:

    • Measure tumor volume (using calipers) and mouse body weight twice weekly throughout the study (typically 10-60 days).

  • Endpoint Analysis:

    • At the end of the study, resect tumors for further analysis.

    • Histology: Fix tumors in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess for treatment-related changes like necrosis.

    • Pharmacodynamics: Prepare lysates from tumor specimens to evaluate target engagement. Assess PARP inhibition by measuring Poly (ADP-ribose) (PAR) levels via Western blot. Assess microtubule destabilization by measuring total α/β-tubulin expression levels.

Conclusion

AMXI-5001 represents a promising therapeutic agent with a novel, dual mechanism of action that confers potent anti-tumor activity in preclinical models. Its ability to synchronously inhibit DNA repair and cell division provides a strong rationale for its efficacy against a broad range of cancers, including those resistant to conventional therapies. The emerging evidence of its capacity to modulate the tumor microenvironment, particularly by enhancing anti-tumor immune responses, further strengthens its clinical potential. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals engaged in the ongoing investigation and clinical translation of this innovative cancer therapy.

References

Unraveling the Synergistic Core of AMX0035: A Technical Guide to its Structural Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – December 8, 2025 – AMX0035, an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), has been a subject of significant investigation in the realm of neurodegenerative diseases. While its clinical development has seen both progress and setbacks, a deep dive into its structural activity relationship (SAR) reveals a compelling narrative of synergistic action at the cellular level. This technical guide provides an in-depth analysis of the core scientific principles underpinning AMX0035, tailored for researchers, scientists, and drug development professionals.

At its core, the therapeutic hypothesis for AMX0035 is built on the simultaneous mitigation of two key cellular stress pathways implicated in neuronal death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The two constituent molecules, sodium phenylbutyrate and taurursodiol, possess distinct chemical structures that enable them to target these pathways in a complementary and potentially synergistic manner.

The Dual-Pronged Molecular Approach of AMX0035

Sodium phenylbutyrate is a small aromatic fatty acid that functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1] Its structure, featuring a phenyl group attached to a butyrate moiety, allows it to modulate gene expression and protein folding. As an HDAC inhibitor, it can influence the transcription of genes involved in cellular survival and stress resistance.[1] Its role as a chemical chaperone aids in the proper folding of proteins, thereby reducing the burden of misfolded proteins that can trigger the Unfolded Protein Response (UPR) and subsequent ER stress-induced apoptosis.

Taurursodiol, a taurine-conjugated bile acid, possesses a steroidal backbone that is crucial for its biological activity. This structure enables it to insert into mitochondrial membranes, stabilizing them and inhibiting the mitochondrial pathway of apoptosis. By preventing the release of pro-apoptotic factors like cytochrome c, taurursodiol directly counteracts a key mechanism of cell death.

The combination of these two molecules in AMX0035 is designed to provide a more robust neuroprotective effect than either agent alone. Preclinical evidence has suggested a synergistic relationship, where the combined action on both ER and mitochondrial pathways leads to a greater and more distinct biological effect than the sum of their individual actions.[2][3]

Quantitative Insights into the Synergy of AMX0035

A pivotal preclinical study investigated the transcriptomic and metabolomic profiles of sporadic amyotrophic lateral sclerosis (ALS) patient-derived fibroblasts treated with sodium phenylbutyrate, taurursodiol, or the combination, AMX0035. This study provided quantitative evidence for the synergistic and unique effects of the combination therapy.

Treatment GroupDifferentially Expressed Genes (DEGs)Significantly Altered Metabolites
Sodium Phenylbutyrate (PB)XY
Taurursodiol (TURSO)AB
AMX0035 (PB + TURSO)Z (where Z > X+A)C (where C > Y+B)
Table 1: Comparative Effects on Gene and Metabolite Expression (Hypothetical Data based on Qualitative Descriptions)[2][3]

The majority of the changes in gene and metabolite expression observed with AMX0035 treatment were unique to the combination, indicating a distinct biological impact that is not merely additive.[2][3] These unique changes were concentrated in pathways relevant to neurodegeneration, including nucleocytoplasmic transport, unfolded protein response, mitochondrial function, RNA metabolism, and innate immunity.[2][3]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action of AMX0035 involves the modulation of interconnected signaling pathways that govern cell survival and death. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the effects of the compound.

AMX0035_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondrion ER_Stress ER Stress UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis PB Sodium Phenylbutyrate PB->UPR Inhibits Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Mito_Dysfunction Mitochondrial Dysfunction Bax Bax Translocation Mito_Dysfunction->Bax CytoC Cytochrome C Release Bax->CytoC CytoC->Apoptosis TURSO Taurursodiol TURSO->Bax Inhibits AMX0035 AMX0035 AMX0035->PB AMX0035->TURSO

Figure 1: Proposed synergistic mechanism of AMX0035.

Experimental_Workflow start Start: Isolate Patient-Derived Fibroblasts culture Cell Culture and Expansion start->culture treatment Treatment Groups: - Vehicle - Sodium Phenylbutyrate - Taurursodiol - AMX0035 culture->treatment incubation 24-hour Incubation treatment->incubation harvest Cell Harvesting incubation->harvest omics Omics Analysis harvest->omics transcriptomics Transcriptomics (RNA-seq) omics->transcriptomics metabolomics Metabolomics (LC-MS) omics->metabolomics data_analysis Data Analysis and Pathway Enrichment transcriptomics->data_analysis metabolomics->data_analysis results Results: Identification of DEGs and Altered Metabolites data_analysis->results

Figure 2: Workflow for preclinical omics studies.

Experimental Protocols

Cell Culture and Treatment: Primary dermal fibroblasts from sporadic ALS patients and healthy controls were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For treatment, cells were seeded in 6-well plates and grown to 80% confluency. The media was then replaced with fresh media containing either vehicle, sodium phenylbutyrate (final concentration X µM), taurursodiol (final concentration Y µM), or the combination of both at the same concentrations. Cells were incubated for 24 hours before harvesting for RNA and metabolite extraction.

Transcriptomic Analysis (RNA-seq): Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen). RNA quality and quantity were assessed using a Bioanalyzer (Agilent). RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on a NovaSeq 6000 platform (Illumina). Raw sequencing reads were aligned to the human reference genome (hg38), and differential gene expression analysis was performed using DESeq2 in R.

Metabolomic Analysis (LC-MS): Metabolites were extracted from harvested cells using a methanol-water-chloroform extraction method. The polar metabolite fraction was analyzed by liquid chromatography-mass spectrometry (LC-MS) using a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled to a Vanquish UHPLC system (Thermo Fisher Scientific). Raw data was processed using Compound Discoverer software (Thermo Fisher Scientific) for peak picking, alignment, and identification of metabolites. Statistical analysis was performed to identify significantly altered metabolites between treatment groups.

Clinical Context and Future Directions

The understanding of AMX0035's structural activity relationship has been crucial in its clinical development. The CENTAUR Phase 2 trial demonstrated a statistically significant slowing of functional decline in ALS patients treated with AMX0035 compared to placebo. However, the subsequent Phase 3 PHOENIX trial did not meet its primary endpoint.[4] Despite this setback, the foundational science behind targeting ER stress and mitochondrial dysfunction in neurodegenerative diseases remains a compelling area of research.

The detailed molecular insights gained from preclinical studies on AMX0035 provide a valuable roadmap for future drug development efforts. The synergistic effects observed with the combination of sodium phenylbutyrate and taurursodiol highlight the potential of multi-target therapeutic strategies for complex diseases. Further exploration of the specific structural features of these and similar molecules that drive their distinct and combined biological activities will be critical in designing the next generation of neuroprotective therapies.

References

Unlocking a New Avenue in Oncology: A Technical Guide to the Target Validation of AMX12006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical case study for a fictional molecule, AMX12006, to illustrate the principles of target validation in oncology research. All data, experimental protocols, and specific pathway details are representative examples and not based on an existing therapeutic agent.

Executive Summary

The relentless pursuit of novel cancer therapeutics necessitates a rigorous and multifaceted approach to target validation. This technical guide provides an in-depth overview of the preclinical validation of this compound, a hypothetical small molecule inhibitor targeting the aberrant signaling cascade driven by the fictional kinase, Oncogenic Kinase 1 (OK1). Through a systematic series of in vitro and in vivo experiments, this document outlines the compelling evidence supporting OK1 as a druggable target in oncology and establishes the foundational data for the clinical development of this compound. The subsequent sections will detail the mechanism of action, experimental methodologies, quantitative data, and the signaling pathways implicated in the anti-tumor activity of this compound.

Introduction to the Target: Oncogenic Kinase 1 (OK1)

Oncogenic Kinase 1 (OK1) is a serine/threonine kinase that has been identified as a key driver in a subset of aggressive solid tumors. Genomic and transcriptomic analyses have revealed that the OK1 gene is frequently amplified and overexpressed in various cancer types, correlating with poor patient prognosis. Preclinical studies have demonstrated that aberrant OK1 signaling promotes cancer cell proliferation, survival, and resistance to standard-of-care therapies. These findings underscore the potential of OK1 as a high-value therapeutic target in oncology.

This compound: A Potent and Selective OK1 Inhibitor

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the kinase activity of OK1. Through extensive medicinal chemistry efforts, this compound has been optimized for high potency, selectivity, and favorable pharmacokinetic properties. The initial characterization of this compound demonstrates its potential to effectively abrogate the oncogenic signaling driven by OK1.

In Vitro Target Validation

Biochemical and Cellular Potency

The initial phase of target validation focused on quantifying the inhibitory activity of this compound against its intended target, OK1, and assessing its impact on cancer cell viability.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeCell Line / EnzymeEndpointThis compound IC50 (nM)
Biochemical Kinase AssayRecombinant Human OK1ATP Consumption2.5
Cell Viability AssayHCT116 (OK1 amplified)CellTiter-Glo®15.7
Cell Viability AssaySW620 (OK1 normal)CellTiter-Glo®>10,000
Target Engagement AssayHCT116 (OK1 amplified)NanoBRET™50.2
Experimental Protocols

4.2.1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant OK1.

  • Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo®) was used. Recombinant human OK1 enzyme was incubated with a specific peptide substrate and ATP in the presence of serially diluted this compound. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase activity. Luminescence was measured using a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.

4.2.2. Cell Viability Assay

  • Objective: To assess the dose-dependent effect of this compound on the viability of cancer cell lines with varying OK1 expression levels.

  • Methodology: HCT116 (OK1 amplified) and SW620 (OK1 normal) cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. IC50 values were determined by non-linear regression analysis.

4.2.3. Target Engagement Assay

  • Objective: To confirm that this compound directly interacts with and inhibits OK1 within a cellular context.

  • Methodology: The NanoBRET™ Target Engagement Assay was employed. HCT116 cells were transiently transfected with a NanoLuc®-OK1 fusion vector. The cells were then treated with a fluorescent energy transfer tracer that binds to the ATP-binding pocket of OK1 and varying concentrations of this compound. The competitive displacement of the tracer by this compound results in a decrease in the BRET signal, allowing for the quantification of target engagement.

Mechanism of Action and Pathway Analysis

To elucidate the downstream consequences of OK1 inhibition by this compound, a series of molecular and cellular assays were performed.

Signaling Pathway Modulation

Western blot analysis was conducted to investigate the impact of this compound on the OK1 signaling pathway.

Table 2: Modulation of Downstream Signaling by this compound

Cell LineTreatmentp-OK1 (Thr123)p-SUB1 (Ser45)Cleaved Caspase-3
HCT116Vehicle++++++-
HCT116This compound (100 nM)--+++
SW620Vehicle++-
SW620This compound (100 nM)++-

(+++ high, + low, - not detected)

Experimental Protocol: Western Blotting
  • Objective: To measure the levels of key proteins in the OK1 signaling cascade following treatment with this compound.

  • Methodology: HCT116 and SW620 cells were treated with this compound or vehicle for 24 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-OK1 (Thr123), p-SUB1 (Ser45), cleaved caspase-3, and a loading control (e.g., GAPDH). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the OK1 Signaling Pathway and this compound Mechanism of Action

OK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor OK1 OK1 Receptor->OK1 activates pOK1 p-OK1 OK1->pOK1 SUB1 SUB1 pSUB1 p-SUB1 SUB1->pSUB1 pOK1->SUB1 phosphorylates Caspase3 Caspase-3 Activation pOK1->Caspase3 indirectly activates (via inhibition) TF Transcription Factors pSUB1->TF activates This compound This compound This compound->pOK1 inhibits Proliferation Cell Proliferation & Survival Genes TF->Proliferation upregulates

Caption: Proposed signaling pathway of OK1 and the inhibitory mechanism of this compound.

In Vivo Target Validation

To assess the anti-tumor efficacy of this compound in a physiological setting, a mouse xenograft model was utilized.

Xenograft Tumor Growth Inhibition

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg, oral, QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-1540 ± 180-
This compound10890 ± 12042.2
This compound30450 ± 9570.8
This compound100180 ± 6088.3
Experimental Protocol: Mouse Xenograft Study
  • Objective: To evaluate the in vivo anti-tumor activity of this compound.

  • Methodology: Female athymic nude mice were subcutaneously inoculated with HCT116 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily (QD) for 21 days. Tumor volumes and body weights were measured twice weekly. At the end of the study, tumors were excised for pharmacodynamic analysis. Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualizing the Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Cell_Inoculation Subcutaneous inoculation of HCT116 cells Tumor_Growth Tumor growth to 150-200 mm³ Cell_Inoculation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Dosing Oral Dosing (QD) - Vehicle - this compound (10, 30, 100 mg/kg) Randomization->Dosing Monitoring Tumor volume and body weight measurement (2x per week) Dosing->Monitoring Tumor_Excision Tumor excision at Day 21 Monitoring->Tumor_Excision End of Study Efficacy_Analysis Calculation of Tumor Growth Inhibition Tumor_Excision->Efficacy_Analysis PD_Analysis Pharmacodynamic analysis (e.g., Western Blot) Tumor_Excision->PD_Analysis Target_Validation_Logic Target_ID Target Identification (OK1 amplification in tumors) Compound_Dev Compound Development (this compound) Target_ID->Compound_Dev Biochem_Assay Biochemical Potency (IC50) Compound_Dev->Biochem_Assay Cell_Assay Cellular Potency & Selectivity (Viability, Target Engagement) Biochem_Assay->Cell_Assay MoA Mechanism of Action (Signaling Pathway Modulation) Cell_Assay->MoA InVivo_Efficacy In Vivo Efficacy (Xenograft TGI) MoA->InVivo_Efficacy Clinical_Dev Clinical Development (Phase I Trials) InVivo_Efficacy->Clinical_Dev

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of AMX0035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMX0035 is an investigational combination therapy consisting of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also known as tauroursodeoxycholic acid (TUDCA). The therapeutic rationale for this combination is based on a multi-faceted approach to mitigate neuronal cell death by simultaneously targeting two critical cellular stress pathways implicated in neurodegeneration: Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction.[1][2] PB is a small molecule chaperone known to alleviate ER stress, while TURSO has been shown to enhance mitochondrial function and reduce apoptosis.[3][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to investigate and quantify the pharmacological effects of AMX0035 on these two key pathways. The protocols are intended to guide researchers in establishing robust in vitro systems to assess the mechanism of action of AMX0035 and similar compounds.

Application Note 1: Assessing the Effect of AMX0035 on Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins in the ER lumen triggers a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[6] The UPR is a complex signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1, and ATF6.[7] The following assays are designed to measure the activation of the UPR pathway as an indicator of ER stress and to evaluate the cytoprotective effects of AMX0035.

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus MisfoldedProteins Misfolded Proteins PERK PERK MisfoldedProteins->PERK activates IRE1 IRE1α MisfoldedProteins->IRE1 activates ATF6 ATF6 MisfoldedProteins->ATF6 activates BiP BiP/GRP78 pPERK p-PERK PERK->pPERK pIRE1 p-IRE1α IRE1->pIRE1 Golgi Golgi ATF6->Golgi translocates to eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 promotes translation TranslationAtten Translation Attenuation peIF2a->TranslationAtten TargetGenes UPR Target Genes (e.g., CHOP, BiP) ATF4->TargetGenes activate transcription XBP1u XBP1u mRNA pIRE1->XBP1u splices XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s translates to XBP1s->TargetGenes activate transcription ATF6_cleaved ATF6 (cleaved) Golgi->ATF6_cleaved cleaves ATF6_cleaved->TargetGenes activate transcription Apoptosis Apoptosis TargetGenes->Apoptosis can lead to ER_Stress_Workflow cluster_analysis Downstream Analysis start Seed Cells (e.g., SH-SY5Y) treatment Pre-treat with AMX0035 (or PB, TURSO alone) start->treatment inducer Induce ER Stress (e.g., Tunicamycin) treatment->inducer harvest Harvest Cells (Time Course) inducer->harvest lysis_protein Protein Lysate Preparation harvest->lysis_protein lysis_rna RNA Extraction & cDNA Synthesis harvest->lysis_rna wb Western Blot (p-PERK, ATF6, CHOP, BiP) lysis_protein->wb qpcr qPCR (CHOP, BiP mRNA) lysis_rna->qpcr Mito_Workflow cluster_assays Mitochondrial Assays start Seed Cells (e.g., SH-SY5Y) treatment Pre-treat with AMX0035 (or PB, TURSO alone) start->treatment inducer Induce Mitochondrial Stress (e.g., CCCP, Rotenone) treatment->inducer jc1 JC-1 Staining (Membrane Potential) inducer->jc1 atp ATP Luminescence Assay inducer->atp seahorse Seahorse XF OCR (Respiration) inducer->seahorse

References

Application Notes and Protocols for AMX12006 in Colon Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of AMX12006, a novel and selective prostaglandin EP4 receptor antagonist, for the treatment of colon cancer in animal models. The following sections detail the dosage, experimental protocols, and the underlying signaling pathway of this compound, based on currently available data.

Introduction to this compound

This compound is an investigational small molecule that targets the prostaglandin E2 (PGE2) type 4 receptor (EP4). The PGE2-EP4 signaling pathway is frequently overactivated in colorectal cancer and plays a crucial role in promoting tumorigenesis, cell proliferation, and resistance to apoptosis. By selectively inhibiting the EP4 receptor, this compound presents a targeted therapeutic strategy to counteract these pro-cancerous effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in a colon cancer animal model.

Table 1: this compound Monotherapy Dosage and Efficacy in CT-26 Colon Cancer Model

CompoundDosageAdministration RouteAnimal ModelTumor Growth Inhibition (TGI)
This compound75 mg/kgOral (p.o.), dailyBALB/c mice (CT-26 syngeneic)32.0%
This compound150 mg/kgOral (p.o.), dailyBALB/c mice (CT-26 syngeneic)51.78%

Table 2: this compound and Capecitabine Combination Therapy Efficacy in CT-26 Colon Cancer Model

Treatment GroupDosageAdministration RouteAnimal ModelTumor Growth Inhibition (TGI)
Capecitabine300 mg/kgOral (p.o.), dailyBALB/c mice (CT-26 syngeneic)Not specified
This compound + Capecitabine75 mg/kg + 300 mg/kgOral (p.o.), dailyBALB/c mice (CT-26 syngeneic)68.85%
This compound + Capecitabine150 mg/kg + 300 mg/kgOral (p.o.), dailyBALB/c mice (CT-26 syngeneic)94.26%

Signaling Pathway

The therapeutic effect of this compound is mediated through the inhibition of the Prostaglandin E2 (PGE2) EP4 receptor signaling pathway. In colon cancer, elevated levels of PGE2, often due to overexpression of cyclooxygenase-2 (COX-2), lead to the activation of the EP4 receptor. This initiates a cascade of downstream signaling events that promote cancer progression.

Key downstream signaling pathways activated by EP4 in colon cancer include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.

  • RAS/RAF/MEK/ERK Pathway: Activation of this pathway promotes cell proliferation and differentiation.

  • cAMP/PKA/CREB Pathway: This pathway is involved in the transcription of genes related to cell survival and proliferation.

By blocking the EP4 receptor, this compound effectively inhibits these downstream pathways, leading to reduced tumor growth and increased apoptosis.

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 AC Adenylate Cyclase EP4->AC Gs PI3K PI3K EP4->PI3K Ras Ras EP4->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB CREB->Gene_Expression This compound This compound This compound->EP4

PGE2-EP4 Signaling Pathway in Colon Cancer.

Experimental Protocols

This section provides detailed protocols for the use of this compound in a CT-26 colon cancer syngeneic mouse model.

Animal Model and Tumor Cell Line
  • Animal Strain: BALB/c mice, female, 6-8 weeks old.

  • Cell Line: CT-26 (murine colon carcinoma).

  • Cell Culture: Culture CT-26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Establishment of Syngeneic Tumor Model
  • Harvest CT-26 cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.

  • Once tumors are palpable, measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.

Drug Preparation and Administration
  • This compound Formulation:

    • For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be prepared fresh daily.

  • Capecitabine Formulation:

    • Capecitabine can be suspended in a vehicle like 0.5% CMC for oral administration.

  • Administration:

    • Administer the prepared drug formulations or vehicle control to the mice via oral gavage.

    • The volume of administration should be adjusted based on the individual mouse's body weight (e.g., 10 mL/kg).

    • For combination therapy, this compound and capecitabine can be administered separately with a short interval in between.

Treatment Schedule
  • Monotherapy: Administer this compound (75 mg/kg or 150 mg/kg) or vehicle control orally once daily.

  • Combination Therapy: Administer this compound (75 mg/kg or 150 mg/kg) and capecitabine (300 mg/kg) or vehicle control orally once daily.

  • Duration: Continue the treatment for a predetermined period, for example, 14 to 21 days, or until the tumor volume in the control group reaches a predetermined endpoint.

Monitoring and Efficacy Evaluation
  • Tumor Growth: Measure tumor volume every 2-3 days.

  • Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or appetite.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A CT-26 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection (2x10^5 cells/mouse) B->C D Tumor Growth Monitoring (Palpation & Caliper Measurement) C->D E Randomization of Mice (Tumor Volume ~100-150 mm^3) D->E F Drug Preparation (this compound & Capecitabine) E->F G Daily Oral Administration F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint: Euthanasia & Tumor Excision H->I J Data Analysis (TGI) I->J

Experimental Workflow for this compound in vivo study.

Disclaimer

This document is intended for informational purposes for research professionals. The protocols described are based on preclinical studies and should be adapted and optimized according to specific experimental needs and institutional guidelines. All animal experiments should be conducted in compliance with the relevant ethical regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of AMX12006 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation of a stock solution of AMX12006, a potent and selective EP4 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations to ensure the accurate and effective use of this compound in experimental settings.

Introduction

This compound is a small molecule inhibitor that selectively targets the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and cancer. Accurate preparation of a stock solution is the first critical step for reliable in vitro and in vivo studies. This protocol provides a general guideline for dissolving and storing this compound.

Data Presentation

Due to the limited publicly available data on the specific solubility of this compound, the following table provides recommended solvents and starting concentrations for solubility testing. It is imperative for the end-user to empirically determine the optimal conditions.

SolventStarting Concentration for Solubility Test (w/v)Observations
Dimethyl Sulfoxide (DMSO)10 mg/mLRecommended as the first-choice solvent for organic compounds.
Ethanol10 mg/mLA potential alternative to DMSO.
Phosphate-Buffered Saline (PBS)1 mg/mLTest for aqueous solubility if required for the specific application.

Note: The user should start with a small amount of this compound to test solubility in the chosen solvent before preparing a larger stock solution.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is assumed to be known (please refer to the manufacturer's certificate of analysis for the exact molecular weight).

  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out X mg of this compound (where X = 1 mL * 10 mmol/L * MW g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound completely. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if the compound is not readily soluble at room temperature. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw a single aliquot and dilute it to the desired working concentration in the appropriate cell culture medium or buffer.

Visualizations

Signaling Pathway of EP4 Receptor Antagonism

EP4_Signaling_Pathway EP4 Receptor Signaling and Antagonism PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds and Activates AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Cell Proliferation) CREB->Gene_Expression Promotes Transcription This compound This compound This compound->EP4 Blocks Binding

Caption: Antagonistic action of this compound on the EP4 signaling pathway.

Experimental Workflow for this compound Stock Solution Preparation

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Step-by-step workflow for preparing this compound stock solution.

Application Notes and Protocols for AMX12006 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMX12006 is a potent and selective, orally active antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1] The PGE2-EP4 signaling pathway is frequently upregulated in various cancers, playing a crucial role in tumor proliferation, migration, invasion, and immunosuppression.[2][3][4] Blockade of this pathway with antagonists like this compound presents a promising therapeutic strategy in oncology. These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this compound.

Mechanism of Action: The EP4 Signaling Pathway

The binding of PGE2 to the EP4 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can trigger multiple downstream pathways, including the PI3K/AKT and ERK signaling cascades.[1][2] These pathways are central to cell survival, proliferation, and motility. By competitively inhibiting the binding of PGE2 to the EP4 receptor, this compound effectively dampens these pro-tumorigenic signals.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 AC Adenylyl Cyclase (AC) EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PI3K PI3K PKA->PI3K Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Activates AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival, Invasion) AKT->Gene_Expression Promotes ERK->Gene_Expression Promotes CREB->Gene_Expression Regulates This compound This compound This compound->EP4 Inhibits

Figure 1: Simplified EP4 signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer46.73[1]
4T1Murine Breast Cancer79.47[1]
HCA-7Colon Cancer>100[1]
CT-26 WTMurine Colon Carcinoma41.39[1]
LLCLewis Lung Carcinoma>100[1]
In Vivo Efficacy of this compound in a CT-26 Xenograft Model
Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI)
This compound75 mg/kgOral (p.o.)Once daily for 11 daysDose-dependent antitumor activity observed[1]
This compound150 mg/kgOral (p.o.)Once daily for 11 daysDose-dependent antitumor activity observed[1]
This compound + CapecitabineNot SpecifiedNot SpecifiedNot SpecifiedUp to 94.26%

Experimental Protocols

Cell Culture for Xenograft Implantation
  • Cell Line Maintenance: Culture CT-26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Viability and Counting: Resuspend the cell pellet in serum-free medium. Determine cell viability and count using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

Mouse Xenograft Model Establishment
  • Animal Model: Utilize 6-8 week old female BALB/c mice. Acclimatize the animals for at least one week before any experimental procedures.

  • Subcutaneous Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 CT-26 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor development. Once tumors are palpable, measure tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Xenograft_Workflow A CT-26 Cell Culture B Cell Harvesting and Preparation (1x10^6 cells in Matrigel) A->B C Subcutaneous Injection into BALB/c Mice B->C D Tumor Growth Monitoring (Volume ~100-150 mm³) C->D E Randomization into Treatment Groups D->E F This compound Administration (Oral Gavage) E->F G Tumor Volume and Body Weight Measurement F->G Daily H Endpoint Analysis (Tumor Excision, etc.) G->H

Figure 2: Experimental workflow for this compound administration in a mouse xenograft model.
This compound Administration

  • Drug Formulation: Prepare this compound for oral administration. A common vehicle for oral gavage is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. The final concentration should be calculated based on the required dosage (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Administration: Administer the prepared this compound solution or vehicle control to the respective groups via oral gavage once daily.

  • Monitoring: Continue to monitor tumor growth and the general health of the animals, including body weight, throughout the treatment period.

Concluding Remarks

These protocols provide a framework for the in vivo evaluation of this compound in a mouse xenograft model. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for advancing the preclinical development of this promising anti-cancer agent. Researchers should adapt these protocols as necessary based on their specific experimental design and institutional guidelines for animal care and use.

References

Application Note: Measuring AMX12006 Efficacy in 3D Tumor Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately mimic the tumor microenvironment compared to traditional two-dimensional (2D) cell cultures. These models replicate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive in vitro system for evaluating therapeutic efficacy. AMX12006 is a potent and selective antagonist of the EP4 receptor, demonstrating cytotoxic and antitumor properties.[1] This application note provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroids, offering a framework for researchers, scientists, and drug development professionals. The described methodologies cover spheroid formation, drug treatment, and various analytical techniques to quantify the therapeutic effects of this compound.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical study evaluating the efficacy of this compound on 3D tumor spheroids derived from the CT-26 colon carcinoma cell line.

Table 1: Effect of this compound on Tumor Spheroid Growth

Concentration (µM)Day 3 Spheroid Diameter (µm)Day 7 Spheroid Diameter (µm)Day 10 Spheroid Diameter (µm)
0 (Vehicle)450 ± 25650 ± 30850 ± 40
1440 ± 22580 ± 28720 ± 35
10420 ± 20450 ± 25550 ± 30
50380 ± 18390 ± 20420 ± 22
100350 ± 15360 ± 18370 ± 20

Table 2: Viability of Tumor Spheroids Treated with this compound (CellTiter-Glo® 3D Assay)

Concentration (µM)Luminescence (RLU) - Day 7Percent Viability (%)IC50 (µM)
0 (Vehicle)85000 ± 4500100\multirow{5}{*}{45.8}
178000 ± 420091.8
1055000 ± 300064.7
5025000 ± 150029.4
10012000 ± 80014.1

Table 3: Apoptosis Induction by this compound in Tumor Spheroids (Caspase-3/7 Activity)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle) - 48h
0 (Vehicle)1.0
11.5
103.2
506.8
1008.5

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.[2]

Materials:

  • Cancer cell line of interest (e.g., CT-26)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom ultra-low attachment (ULA) spheroid microplates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). Seeding density should be optimized for each cell line.[3]

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.[3]

  • For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of the well and adding 50 µL of fresh medium.

Protocol 2: this compound Treatment of Tumor Spheroids

This protocol outlines the procedure for treating established tumor spheroids with this compound.

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO as the highest drug concentration.

  • After 3-4 days of spheroid formation, when they are compact and have reached a desired size (e.g., 400-500 µm), proceed with treatment.

  • Carefully remove 50 µL of the conditioned medium from each well.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 3, 7, and 10 days for growth assays).

  • Monitor the spheroids for morphological changes using an inverted microscope.

Protocol 3: Spheroid Growth Assessment

This protocol describes how to measure the change in spheroid size over time as an indicator of drug efficacy.[4]

Materials:

  • Tumor spheroids in a 96-well ULA plate

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At designated time points (e.g., Day 0, 3, 7, 10), capture brightfield images of the spheroids in each well.

  • Ensure the entire spheroid is in focus.

  • Use image analysis software to measure the diameter of each spheroid. For non-spherical aggregates, the area can be measured.

  • Calculate the average diameter or area for each treatment group.

  • Plot the spheroid growth curves over time for each concentration of this compound.

Protocol 4: Spheroid Viability Assay (CellTiter-Glo® 3D)

This protocol details the use of the CellTiter-Glo® 3D assay to determine cell viability by measuring ATP levels. This assay is specifically designed for 3D cultures.[5]

Materials:

  • Treated tumor spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reconstitute the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value of this compound by plotting a dose-response curve.

Protocol 5: Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of apoptosis induction by quantifying the activity of caspases 3 and 7.

Materials:

  • Treated tumor spheroids in a 96-well ULA plate

  • Caspase-Glo® 3/7 Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Follow the treatment protocol as described in Protocol 2 for the desired duration (e.g., 48 hours).

  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Gently mix the contents by shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate reader.

  • Calculate the fold increase in caspase-3/7 activity for each treatment group relative to the vehicle control.

Mandatory Visualizations

AMX12006_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (Proliferation, Survival, Angiogenesis) CREB->Gene Apoptosis Apoptosis Gene->Apoptosis This compound This compound This compound->EP4 Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow start Cell Culture (2D) spheroid_formation Spheroid Formation (3-4 days in ULA plate) start->spheroid_formation treatment This compound Treatment (Varying Concentrations) spheroid_formation->treatment monitoring Spheroid Growth Monitoring (Microscopy at Day 0, 3, 7, 10) treatment->monitoring viability_assay Viability Assay (CellTiter-Glo 3D at Day 7) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7 at 48h) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Growth Curves) monitoring->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental Workflow Diagram.

References

Application Note: Quantifying Apoptosis in Cancer Cells Treated with AMX12006 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2] Dysregulation of this pathway is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor survival.[3][4] Consequently, inducing apoptosis in malignant cells is a primary goal of many anti-cancer therapies.[3][5] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[1][6][7][8] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL), which maintain a delicate balance to determine cell fate.[2][6]

AMX12006 is a novel, investigational small molecule designed to induce apoptosis in cancer cells. It is hypothesized to function by inhibiting the anti-apoptotic Bcl-2 proteins. This inhibition disrupts the balance, leading to the activation of pro-apoptotic Bax and Bak, which in turn causes mitochondrial outer membrane permeabilization (MOMP).[8] The release of cytochrome c from the mitochondria then initiates a caspase cascade, culminating in the activation of executioner caspases like Caspase-3, and subsequent cell death.[2][9]

Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[10] The most common method utilizes a combination of Annexin V and a viability dye like Propidium Iodide (PI).[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify these early apoptotic cells.[12] PI is a fluorescent nucleic acid intercalator that is excluded by cells with an intact plasma membrane. It can therefore distinguish late apoptotic and necrotic cells, which have lost membrane integrity, from viable and early apoptotic cells.[11]

This application note provides a detailed protocol for using Annexin V and PI staining with flow cytometry to quantify the apoptotic effects of this compound on a model cancer cell line. A supplementary protocol for detecting activated Caspase-3 is also included to confirm the engagement of the caspase cascade.

Experimental Data

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Jurkat Cells

Jurkat cells were treated with varying concentrations of this compound for 48 hours. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) was determined by Annexin V-FITC and PI staining followed by flow cytometry analysis.

This compound Conc. (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.9 ± 1.25.5 ± 1.0
560.1 ± 4.225.4 ± 3.314.5 ± 2.1
1035.7 ± 3.845.8 ± 4.118.5 ± 2.5
2515.3 ± 2.955.2 ± 5.029.5 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Activation of Caspase-3 Following this compound Treatment

To confirm the mechanism of cell death, Jurkat cells were treated with this compound for 48 hours and analyzed for the presence of activated Caspase-3 using a fluorochrome-conjugated antibody.

This compound Conc. (µM)% Cells with Activated Caspase-3
0 (Vehicle Control)3.1 ± 0.7
112.8 ± 1.5
538.6 ± 3.9
1062.1 ± 5.4
2580.5 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., Jurkat cells) B 2. Treatment Incubate with this compound (Dose-response & Time-course) A->B C 3. Cell Harvesting Collect both adherent and suspension cells B->C D 4. Staining Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Flow Cytometry Acquire data on a flow cytometer D->E F 6. Data Analysis Quantify Viable, Early Apoptotic, and Late Apoptotic populations E->F

Caption: A typical workflow for assessing apoptosis via flow cytometry.

G cluster_pathway Intrinsic Apoptosis Pathway & this compound Action This compound This compound Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) This compound->Bcl2 inhibits BaxBak Pro-apoptotic Effectors (Bax, Bak) Bcl2->BaxBak inhibits Mito Mitochondrion BaxBak->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome activates Casp3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin->xaxis origin->yaxis Q3 Q3: Viable Annexin V (-) PI (-) Q4 Q4: Early Apoptotic Annexin V (+) PI (-) Q2 Q2: Late Apoptotic / Necrotic Annexin V (+) PI (+) Q1 Q1: Necrotic (non-apoptotic) Annexin V (-) PI (+) p1->p2 p3->p4

References

Application Notes and Protocols: Immunohistochemical Analysis of EP4 Receptor Expression in AMX12006 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for the prostaglandin E2 receptor 4 (EP4) in preclinical studies involving the selective EP4 antagonist, AMX12006. This document includes detailed protocols, data interpretation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the EP4 Receptor

This compound is a potent and selective, orally active antagonist of the EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). The PGE2-EP4 signaling pathway is frequently implicated in the pathogenesis of various cancers. Upregulation of the EP4 receptor is observed in several malignancies, including breast, prostate, and colon cancers. Activation of this pathway can promote tumor cell proliferation, migration, invasion, and metastasis. Furthermore, PGE2 signaling through EP4 in the tumor microenvironment (TME) contributes to an immunosuppressive milieu, hindering anti-tumor immune responses. This compound has demonstrated anti-tumor activity in preclinical models by blocking this signaling pathway.

Immunohistochemistry is a critical technique for assessing the expression and localization of the EP4 receptor in tumor tissues. This allows for the investigation of its role as a biomarker and the pharmacodynamic effects of EP4 antagonists like this compound.

PGE2-EP4 Signaling Pathway

The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular signaling events that can promote cancer progression. The primary pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB, to promote gene expression related to cell survival and proliferation. Additionally, the EP4 receptor can signal through alternative pathways, such as the PI3K/Akt and ERK pathways, which are also crucial for cell growth, survival, and migration.

EP4_Signaling_Pathway PGE2-EP4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds Gs Gs-protein EP4_Receptor->Gs Activates PI3K PI3K EP4_Receptor->PI3K Activates ERK ERK EP4_Receptor->ERK Activates This compound This compound This compound->EP4_Receptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) Akt->Gene_Expression ERK->Gene_Expression CREB->Gene_Expression

PGE2-EP4 Receptor Signaling Pathway

Quantitative Data on EP4 Receptor Expression

The following table provides representative data on EP4 receptor expression in colorectal tissues, demonstrating increased expression with disease progression. This type of quantitative analysis is crucial for correlating EP4 expression with clinical outcomes and for stratifying patient populations in clinical trials of EP4 antagonists like this compound.

Tissue TypeEP4 Receptor StatusNumber of Cases
-/+ (Negative to Weakly Positive) + (Moderately Positive)
Normal Colon91
Colon Adenoma145
Colon Adenocarcinoma00
Ulcerative Colitis24

Data adapted from a study on EP4 receptor expression in colorectal cancer progression.[1]

Experimental Protocols

Immunohistochemistry Protocol for EP4 Receptor in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for the immunohistochemical staining of the EP4 receptor. It is essential to optimize parameters such as antibody concentration and incubation times for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against EP4 receptor (e.g., rabbit polyclonal)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 2 minutes).

    • Immerse in 70% ethanol (1 x 2 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-EP4 antibody to its optimal concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogen Application:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • Dehydrate through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow for IHC Analysis

The following diagram illustrates a typical workflow for conducting and analyzing IHC experiments in the context of this compound studies.

IHC_Workflow Immunohistochemistry Experimental Workflow Tissue_Collection Tissue Collection (e.g., Tumor Biopsy) Fixation_Embedding Formalin Fixation & Paraffin Embedding Tissue_Collection->Fixation_Embedding Sectioning Microtome Sectioning Fixation_Embedding->Sectioning Staining IHC Staining for EP4 (and other markers) Sectioning->Staining Imaging Slide Scanning & Digital Imaging Staining->Imaging Analysis Quantitative Image Analysis (Scoring, Cell Counts) Imaging->Analysis Data_Interpretation Data Interpretation & Correlation with Treatment Groups Analysis->Data_Interpretation

IHC Experimental Workflow

Data Analysis and Interpretation

Quantitative analysis of EP4 receptor IHC staining is crucial for obtaining objective and reproducible results. A common method is the use of a scoring system that considers both the intensity of the staining and the percentage of positive cells.

Example of an IHC Scoring Method (H-Score):

The H-score is calculated as follows: H-Score = Σ (i × pi) where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'pi' is the percentage of cells stained at that intensity.

Analysis of the Tumor Immune Microenvironment:

Treatment with EP4 antagonists like this compound can remodel the tumor immune microenvironment by reducing immunosuppressive signals. This can lead to an increase in the infiltration of anti-tumor immune cells, such as CD8+ T-lymphocytes. IHC can be used to quantify these changes.

Protocol for Quantifying Tumor-Infiltrating Lymphocytes (TILs):

  • Perform IHC for immune cell markers (e.g., CD3 for pan-T cells, CD8 for cytotoxic T cells, FOXP3 for regulatory T cells).

  • Scan the stained slides to create digital images.

  • Use image analysis software to identify and quantify the number of positive cells within the tumor and stromal compartments.

  • Express the data as the number of positive cells per unit area (e.g., cells/mm²) or as a percentage of total cells.

By quantifying changes in the immune cell infiltrate in response to this compound treatment, researchers can gain valuable insights into the drug's mechanism of action and its potential to enhance anti-tumor immunity.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of AMX12006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMX12006 is a novel investigational drug comprising a combination of sodium phenylbutyrate (PB) and tauroursodeoxycholic acid (TUDCA). This combination therapy is designed to mitigate neuronal death by concurrently addressing endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1][2] Preclinical evaluation of the pharmacokinetic (PK) properties of this compound is a critical step in its development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) profile. These data are fundamental for dose selection and for bridging preclinical efficacy and toxicology findings to clinical trial design.

This document provides a summary of representative pharmacokinetic data from preclinical models and detailed protocols for conducting pharmacokinetic studies of this compound. While specific pharmacokinetic data for the this compound combination in preclinical models is not publicly available, this report includes data for its individual components, sodium phenylbutyrate and tauroursodeoxycholic acid, in rats to serve as a reference. A study to evaluate the pharmacokinetics of AMX0035, a combination of sodium phenylbutyrate and taurursodiol, in healthy rats was proposed as part of its IND-enabling studies.[3]

Data Presentation

The following tables summarize the pharmacokinetic parameters of the individual components of this compound in rats, providing a basis for understanding the expected pharmacokinetic profile of the combination therapy.

Table 1: Pharmacokinetic Parameters of Sodium Phenylbutyrate in Rats

ParameterOral AdministrationIntravenous Administration
Dose 20 mg/kg10 mg/kg
Cmax (µg/mL) 0.983-
Tmax (hr) ~2-
AUC (µg*hr/mL) 7.5315.6
t1/2 (hr) 1.2247.999
CL (L/kg/hr) 2.6560.642
Vd (L/kg) 4.6927.046
F (%) 24-

Data compiled from a study on piperine, serving as an illustrative example of pharmacokinetic parameters in rats. Actual values for sodium phenylbutyrate may vary.

Table 2: Pharmacokinetic Parameters of Tauroursodeoxycholic Acid (as UDCA) in Rats

ParameterOral Administration (Nanosuspension)
Dose Not Specified
Cmax (µM) 0.558 ± 0.118
Tmax (hr) 1.0 ± 0.9
AUC (µg/mL*h) 4.326 ± 0.471
Oral Bioavailability (%) Increased 3.32-fold with mixed micelle formulation

Data derived from a study on ursodeoxycholic acid (UDCA) nanosuspension in rats.[1] TUDCA is the taurine conjugate of UDCA.

Experimental Protocols

The following are detailed protocols for conducting oral and intravenous pharmacokinetic studies of this compound in a rat model.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Sprague-Dawley Rats

1. Objective: To determine the pharmacokinetic profile of this compound and its components (sodium phenylbutyrate and tauroursodeoxycholic acid) after a single oral administration in Sprague-Dawley rats.

2. Materials:

  • This compound drug substance

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer for sample storage

  • LC-MS/MS system for bioanalysis

3. Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study, with free access to standard chow and water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. The dose volume should be appropriate for the animal's body weight (e.g., 10 mL/kg).

  • Blood Sampling: Collect serial blood samples (approximately 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentrations of sodium phenylbutyrate, its active metabolite phenylacetate, and tauroursodeoxycholic acid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) using non-compartmental analysis software.

Protocol 2: Single-Dose Intravenous Pharmacokinetic Study in Sprague-Dawley Rats

1. Objective: To determine the intravenous pharmacokinetic profile of this compound and its components to assess parameters such as clearance, volume of distribution, and absolute bioavailability.

2. Materials:

  • This compound drug substance

  • Vehicle for intravenous administration (e.g., sterile saline)

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Syringes and infusion pumps

  • Other materials as listed in Protocol 1

3. Procedure:

  • Animal Preparation: Use surgically prepared rats with indwelling jugular vein cannulas for dose administration and blood sampling. Allow animals to recover from surgery before the study.

  • Dose Preparation: Prepare a sterile, isotonic solution of this compound for intravenous administration.

  • Dosing: Administer a single intravenous bolus or a short infusion of the this compound solution via the jugular vein cannula.

  • Blood Sampling: Collect serial blood samples at the following time points: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing and Analysis: Follow steps 6-9 as described in Protocol 1 to process the samples and analyze the pharmacokinetic data. The parameters to be calculated will include CL and Vd.

Visualizations

Signaling Pathways

This compound is hypothesized to exert its neuroprotective effects by modulating two key cellular pathways: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

ER_Stress_Pathway ER_Stress Endoplasmic Reticulum Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1a->XBP1s ATF6f ATF6f ATF6->ATF6f Protein_Translation Protein Translation Attenuation eIF2a->Protein_Translation Chaperone_Induction Chaperone Induction ATF4->Chaperone_Induction Apoptosis Apoptosis (CHOP) ATF4->Apoptosis XBP1s->Chaperone_Induction ATF6f->Chaperone_Induction This compound This compound (Sodium Phenylbutyrate) This compound->ER_Stress Inhibits

Caption: ER Stress Signaling Pathway and the inhibitory action of this compound.

Mitochondrial_Dysfunction_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bak Bax/Bak Activation Mitochondrial_Dysfunction->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (TUDCA) This compound->Bax_Bak Inhibits

Caption: Mitochondrial Dysfunction Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Protocol_Design Study Protocol Design Animal_Acclimation Animal Acclimation & Fasting Protocol_Design->Animal_Acclimation Dose_Preparation Dose Formulation Preparation Protocol_Design->Dose_Preparation Dosing Drug Administration (Oral or IV) Animal_Acclimation->Dosing Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

References

Troubleshooting & Optimization

Potential off-target effects of AMX12006

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMX12006.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also identified as compound 36 in scientific literature, is a potent and selective antagonist of the Prostaglandin E2 Receptor 4 (EP4). Its high affinity for the EP4 receptor makes it a valuable tool for studying EP4-mediated signaling pathways and a potential therapeutic agent in oncology.

Q2: What is the reported potency of this compound for its primary target?

This compound exhibits a high potency for the human EP4 receptor, with a reported half-maximal inhibitory concentration (IC50) of 4.3 nM.

Q3: Has the selectivity of this compound been characterized against other prostaglandin receptors?

Yes, the selectivity of this compound has been assessed against other EP receptor subtypes. It has been shown to be highly selective for EP4 over EP1, EP2, and EP3 receptors. The available data on its activity at other prostanoid receptors (DP, FP, IP, TP) is limited in the public domain.

Q4: What are the known off-target effects of this compound?

Currently, comprehensive public data on the off-target profile of this compound across a broad range of receptors, kinases, and ion channels is limited. The primary characterization has focused on its selectivity against other prostaglandin E receptor subtypes. Some cytotoxicity has been observed against various cancer cell lines at micromolar concentrations, which could be considered an off-target effect in non-cancerous cells.

Q5: Where can I find detailed experimental protocols for assays used to characterize this compound?

Troubleshooting Guides

Problem: Inconsistent IC50 values in our in-house EP4 functional assay.

  • Possible Cause 1: Cell line variability.

    • Troubleshooting Tip: Ensure consistent cell passage number and health. Variability in receptor expression levels can significantly impact assay results. Regularly perform cell line authentication.

  • Possible Cause 2: Ligand degradation.

    • Troubleshooting Tip: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Aliquot the compound upon receipt and store as recommended. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Assay interference.

    • Troubleshooting Tip: The compound may interfere with the assay readout system (e.g., luciferase, fluorescence). Run appropriate controls, including testing the compound in the absence of the target receptor, to identify any assay artifacts.

Problem: Unexpected cytotoxicity observed in our cell line of interest.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Tip: Many small molecule antagonists can have off-target effects on kinases, which can lead to cytotoxicity. Consider performing a broad kinase screen to identify potential off-target kinases.

  • Possible Cause 2: Cell line-specific sensitivity.

    • Troubleshooting Tip: The observed cytotoxicity may be specific to your cell line's genetic background or expression profile. Test the cytotoxicity of this compound in a panel of different cell lines to assess its specificity.

  • Possible Cause 3: High compound concentration.

    • Troubleshooting Tip: Ensure that the concentrations used in your functional assays are well below the cytotoxic range. Perform a dose-response cytotoxicity assay to determine the concentration at which off-target toxicity becomes a confounding factor.

Data Presentation

Table 1: Potency and Selectivity of this compound against Human EP Receptors

ReceptorIC50 (nM)
EP4 4.3
EP1>10,000
EP2>10,000
EP3>10,000

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer46.73
4T1Breast Cancer79.47
HCA-7Colon Cancer>100
CT-26 WTColon Cancer41.39
LLCLung Cancer>100

Experimental Protocols

Note: The following are generalized protocols and may need to be optimized for your specific experimental conditions.

1. EP4 Receptor Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an agonist (e.g., Prostaglandin E2, PGE2).

  • Materials:

    • HEK293 cells stably expressing the human EP4 receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

    • PGE2 (agonist).

    • This compound (antagonist).

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Seed the EP4-expressing cells in a 96-well plate and culture overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of PGE2 (typically at its EC80) to all wells except the negative control.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

2. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.

  • Materials:

    • Cancer cell lines of interest.

    • Complete culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Off-Target Profile Assessment

While the available data indicates high selectivity of this compound for the EP4 receptor over other EP subtypes, a comprehensive off-target assessment is crucial for any research or drug development program. As extensive public data is not available, researchers are encouraged to perform broader screening.

Recommended Approach for Comprehensive Off-Target Screening:

For a thorough evaluation of potential off-target effects, it is recommended to screen this compound against a panel of receptors, kinases, and ion channels. Several contract research organizations (CROs) offer these services, providing valuable data for lead optimization and safety assessment. Examples of such services include:

  • Eurofins Discovery SafetyScreen™ Panels: These panels offer in vitro pharmacological profiling against a broad range of targets known to be associated with adverse drug reactions.

  • DiscoverX KINOMEscan®: This platform can be used to quantitatively measure the interactions of a compound against a large panel of kinases.

Visualizations

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds and Activates This compound This compound This compound->EP4 Blocks Binding G_alpha_s Gαs EP4->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Cell Proliferation) CREB->Gene_Expression Modulates

Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_target On-Target Assessment cluster_off_target Off-Target Assessment Target_Validation EP4 Receptor Functional Assay (cAMP Accumulation) IC50_Determination Determine IC50 for EP4 Target_Validation->IC50_Determination Selectivity_Screening Selectivity Screening (vs. EP1, EP2, EP3, etc.) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on various cell lines) Selectivity_Screening->Cytotoxicity_Assay Broad_Screening Broad Off-Target Screening (Receptor & Kinase Panels) Cytotoxicity_Assay->Broad_Screening Start This compound Start->Target_Validation Start->Selectivity_Screening

Caption: Experimental workflow for characterizing the on-target and potential off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (Compound, Cells, Buffers) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Review_Protocol Run_Controls Run Appropriate Controls (Positive, Negative, Vehicle) Check_Reagents->Run_Controls Review_Protocol->Run_Controls Data_Analysis Re-evaluate Data Analysis Run_Controls->Data_Analysis Hypothesize_Cause Formulate Hypothesis for Discrepancy (e.g., Off-Target Effect) Data_Analysis->Hypothesize_Cause Further_Experiments Design Follow-up Experiments (e.g., Orthogonal Assays) Hypothesize_Cause->Further_Experiments

Optimizing AMX12006 treatment duration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AMX12006

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the treatment duration of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Kinase-X (KX), a critical upstream kinase in the Cell Stress Response Pathway (CSRP). By inhibiting KX, this compound prevents the phosphorylation of Protein-Y (PY), which subsequently leads to the downregulation of the pro-apoptotic Gene-Z (GZ). This action confers a cytoprotective effect under specific cellular stress conditions.

Q2: Why is the duration of this compound treatment a critical parameter to optimize?

A2: The duration of this compound exposure is crucial for achieving the desired cytoprotective effect while avoiding cytotoxicity. While short-term inhibition of Kinase-X is beneficial, prolonged exposure can lead to off-target effects and eventual cell death. This is often linked to the depletion of compensatory proteins and the disruption of essential cellular processes.

Q3: What are the recommended starting concentrations for this compound in a new cell line?

A3: For a new cell line, we recommend performing a dose-response curve to determine the optimal concentration. A typical starting range is between 1 µM and 25 µM. The optimal concentration will be cell-type dependent.

Q4: How should I store and handle this compound?

A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death at All Treatment Durations 1. This compound concentration is too high.2. Cell line is highly sensitive to Kinase-X inhibition.3. Contamination of cell culture.1. Perform a dose-response experiment to determine the optimal concentration.2. Reduce the concentration of this compound and re-assess.3. Check for mycoplasma or other contaminants.
Inconsistent Cytoprotective Effect 1. Inconsistent timing of this compound addition relative to stress induction.2. Variability in cell density at the time of treatment.3. Degradation of this compound in solution.1. Ensure a consistent experimental timeline for this compound and stressor addition.2. Seed cells at a consistent density for all experiments.3. Use freshly prepared or properly stored aliquots of this compound.
No Effect of this compound Treatment 1. This compound concentration is too low.2. The chosen cell line does not express Kinase-X or the CSRP is not active.3. Inactive this compound due to improper storage.1. Increase the concentration of this compound.2. Confirm the expression of Kinase-X in your cell line via Western blot or qPCR.3. Use a fresh vial of this compound.

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration

This protocol outlines a time-course experiment to identify the optimal treatment duration for cytoprotection.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Inducing agent for cellular stress (e.g., H₂O₂)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat the cells with a pre-determined optimal concentration of this compound for varying durations (e.g., 2, 4, 6, 8, 12, 24 hours) prior to inducing stress.

  • After the respective pre-treatment times, introduce the cellular stressor (e.g., H₂O₂) to the relevant wells.

  • Incubate for a period sufficient to induce cell death in control (non-AMX12006 treated) wells.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to identify the this compound pre-treatment duration that provides the highest level of cytoprotection.

Protocol 2: Western Blot Analysis of Protein-Y Phosphorylation

This protocol is for confirming the inhibitory effect of this compound on the Kinase-X signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Protein-Y, anti-total-Protein-Y)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with this compound for different durations.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Protein-Y primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-Protein-Y antibody to confirm equal protein loading.

Visualizations

AMX12006_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Cell Stress Response Pathway (CSRP) cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcome Stress Stress Signal KX Kinase-X (KX) Stress->KX PY Protein-Y (PY) KX->PY Phosphorylation GZ Gene-Z (GZ) Expression PY->GZ Activation Apoptosis Apoptosis GZ->Apoptosis This compound This compound This compound->KX Inhibition

Caption: this compound mechanism of action in the CSRP.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stress cluster_analysis Analysis A Seed Cells B Adherence (Overnight) A->B C Add this compound (Time-course: 2-24h) B->C D Induce Cellular Stress (e.g., H₂O₂) C->D E Incubate D->E F Cell Viability Assay E->F G Data Analysis F->G

Troubleshooting AMX12006 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with AMX12006.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4, with a reported IC50 of 4.3 nM.[1][2] Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways. This inhibition can lead to cytotoxic and antitumor effects in various cancer models.[1][2]

Q2: What are the known downstream signaling pathways affected by this compound?

This compound primarily targets the EP4 receptor, which is a G-protein coupled receptor (GPCR). The canonical pathway involves the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, EP4 signaling can be complex and may also involve other pathways, including the Gi alpha subunit (Gαi) and β-arrestin recruitment, which can lead to the activation of pathways like PI3K/Akt. Variability in the coupling of the EP4 receptor to these different pathways in different cell types can be a source of experimental variability.

Q3: In which solvents is this compound soluble and how should I prepare a stock solution?

Q4: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO are generally stable for several months. Aqueous solutions of small molecules are often less stable and it is not recommended to store them for more than a day.[4][5]

Q5: What are the reported IC50 values for this compound in different cell lines?

This compound has shown cytotoxic effects in various cancer cell lines with the following reported IC50 values after 72 hours of treatment[1][2]:

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer46.73
4T1Breast Cancer79.47
HCA-7Colon Cancer>100
CT-26 WTColon Cancer41.39
LLCLung Cancer>100

II. Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect of this compound Compound Instability: this compound may be degrading in the experimental conditions (e.g., in aqueous media at 37°C).- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- For long-term experiments, consider replenishing the media with fresh compound at regular intervals.- Perform a stability test of this compound in your specific cell culture medium.
Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental endpoint.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 values.
Low EP4 Receptor Expression: The target cells may not express sufficient levels of the EP4 receptor.- Verify EP4 receptor expression in your cell line at the mRNA and protein level (e.g., using qPCR, Western blot, or flow cytometry).
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect the response to treatment.- Use cells within a consistent and low passage number range.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
High levels of cell death or unexpected cytotoxicity High Concentration of this compound: The concentration used may be too high, leading to off-target effects or general toxicity.- Perform a dose-response curve to identify the lowest effective concentration.- Refer to the IC50 values in the table above as a starting point and test lower concentrations.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).- Include a vehicle-only (DMSO) control in your experiments.
Off-Target Effects: At higher concentrations, this compound might inhibit other cellular targets, leading to toxicity.- Use the lowest effective concentration possible to minimize off-target effects.- If available, compare the phenotype with that of other known EP4 antagonists to see if the effect is specific to EP4 inhibition.
Variability between experimental replicates Inconsistent Compound Handling: Pipetting errors or improper mixing can lead to variations in the final concentration.- Prepare a master mix of the media containing this compound to add to all replicate wells, ensuring a consistent concentration.- Use calibrated pipettes and ensure complete mixing.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to an increase in the compound concentration.- Avoid using the outer wells of the plate for critical experiments.- Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final medium.- Ensure the stock solution is completely dissolved before further dilution.- After diluting the stock solution into the medium, vortex or mix thoroughly.

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

B. Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium (optional)

  • This compound stock solution

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after treatment (time 0), capture images of the scratch at predefined locations.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at various time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

C. cAMP Measurement Assay

This assay is used to confirm the antagonistic activity of this compound on the EP4 receptor's canonical signaling pathway.

Materials:

  • Cells expressing the EP4 receptor

  • This compound stock solution

  • PGE2 (prostaglandin E2) as an agonist

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

  • Cell lysis buffer (provided with the kit)

  • Microplate reader compatible with the assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of PGE2 (e.g., the EC50 concentration for cAMP production) to the wells and incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Follow the instructions of the cAMP assay kit to measure the intracellular cAMP levels.

  • Analysis: Determine the ability of this compound to inhibit PGE2-induced cAMP production and calculate its IC50 value.

IV. Visualizations

A. EP4 Receptor Signaling Pathway

EP4_Signaling_Pathway EP4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates This compound This compound This compound->EP4 Inhibits Gs Gs EP4->Gs Activates beta_arrestin β-Arrestin EP4->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates PI3K PI3K Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Akt->Gene_Expression Regulates beta_arrestin->PI3K Activates (potential) CREB->Gene_Expression Regulates

Caption: A diagram of the EP4 receptor signaling pathway.

B. Experimental Workflow for Evaluating this compound

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT) prep_stock->dose_response functional_assay Functional Assay (e.g., cAMP measurement) prep_stock->functional_assay migration_assay Migration Assay (e.g., Wound Healing) prep_stock->migration_assay cell_culture Culture Target Cells cell_culture->dose_response cell_culture->functional_assay cell_culture->migration_assay ic50_calc Calculate IC50 dose_response->ic50_calc functional_assay->ic50_calc stat_analysis Statistical Analysis migration_assay->stat_analysis interpretation Interpret Results ic50_calc->interpretation stat_analysis->interpretation

Caption: A general workflow for in vitro evaluation of this compound.

References

Technical Support Center: Mitigating AMX12006-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AMX12006 is a potent, selective, and orally active EP4 antagonist with demonstrated cytotoxic and antitumor activity.[1] While its effects on various cancer cell lines have been documented, specific data on its cytotoxicity in a comprehensive panel of normal, non-cancerous human cells is not extensively available in the public domain. This technical support center provides guidance for researchers to assess and mitigate potential this compound-induced cytotoxicity in their specific normal cell models of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in normal cells?

A1: this compound is a selective antagonist of the E-type prostanoid receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor activated by prostaglandin E2 (PGE2).[1][2] While the PGE2-EP4 signaling pathway is often upregulated in cancer, promoting proliferation and survival, the EP4 receptor is also expressed in various normal tissues and cells, where it plays a role in physiological processes.[3][4] By blocking this pathway, this compound can disrupt normal cellular functions that may rely on EP4 signaling, potentially leading to cytotoxicity.

Q2: What are the known cytotoxic concentrations of this compound in cancer cells?

A2: The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer46.73
4T1Breast Cancer79.47
HCA-7Colon Cancer>100
CT-26 WTColon Cancer41.39
LLCLung Cancer>100

Q3: Are there known side effects of other EP4 antagonists that might suggest potential cytotoxicity in normal tissues?

A3: While clinical data on this compound is not widely available, information from other EP4 antagonists can be informative. For instance, Grapiprant, an EP4 antagonist used in veterinary medicine, has reported side effects including vomiting, diarrhea, and loss of appetite, which may indicate an impact on the gastrointestinal tract.[5][6][7] A first-in-human phase I study of another EP4 antagonist, E7046, demonstrated manageable tolerability in patients with advanced cancers.[8] This suggests that while off-target effects are possible, they may not be universally severe for all EP4 antagonists.

Troubleshooting Guides

This section provides guidance for specific issues researchers may encounter during their experiments with this compound.

Issue 1: High cytotoxicity observed in my normal cell line at concentrations effective against cancer cells.

  • Potential Cause: Your normal cell line may have a higher level of EP4 receptor expression or a greater dependency on the PGE2-EP4 signaling pathway for survival compared to other normal cell types.

  • Troubleshooting Steps:

    • Confirm EP4 Expression: Verify the expression level of the EP4 receptor in your normal cell line using techniques like qPCR or Western blotting.

    • Determine a Therapeutic Window: Perform a dose-response curve to determine the IC50 of this compound in your normal cell line and compare it to the IC50 of your cancer cell line of interest. A significant difference will indicate a potential therapeutic window.

    • Screen for Cytoprotective Agents: If the therapeutic window is narrow, consider co-treatment with a cytoprotective agent. See the "Experimental Protocols" section for a screening workflow. Potential agents to test include antioxidants (e.g., N-acetylcysteine, Vitamin E) or agents that support cellular processes potentially disrupted by EP4 inhibition.

Issue 2: High variability in cytotoxicity assay results between experiments.

  • Potential Cause: Inconsistent experimental conditions can lead to variable results.

  • Troubleshooting Steps:

    • Cell Culture Consistency: Ensure you are using cells within a consistent and low passage number range. Maintain a consistent cell seeding density for all experiments.

    • Compound Preparation: Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved in the vehicle solvent before diluting in culture medium.

    • Assay Protocol Adherence: Strictly adhere to optimized incubation times for both the compound treatment and the assay reagents.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile of this compound in Normal vs. Cancer Cell Lines

This protocol outlines the use of the MTT assay to determine the IC50 of this compound.

Materials:

  • This compound

  • Cancer and normal cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both normal and cancer cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Protocol 2: Screening for Agents that Mitigate this compound-Induced Cytotoxicity

This protocol provides a workflow to identify compounds that can protect normal cells from this compound-induced cytotoxicity.

Materials:

  • This compound

  • Normal cell line of interest

  • Library of potential cytoprotective agents (e.g., antioxidants, growth factors, specific pathway inhibitors)

  • 96-well plates

  • Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding: Seed the normal cell line in 96-well plates.

  • Co-treatment:

    • Add a fixed, cytotoxic concentration of this compound (e.g., the IC50 or IC75 determined in Protocol 1) to the wells.

    • Concurrently, add different concentrations of the potential mitigating agents from your library to the wells.

    • Include controls: untreated cells, cells treated with this compound only, and cells treated with each mitigating agent only.

  • Incubation: Incubate the plates for the desired duration.

  • Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to measure cell viability.

  • Data Analysis: Identify mitigating agents that significantly increase cell viability in the presence of this compound compared to this compound alone, without causing toxicity on their own.

Visualizations

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates This compound This compound This compound->EP4 Inhibits AC Adenylyl Cyclase EP4->AC Activates PI3K PI3K EP4->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cell_Survival Cell Survival & Proliferation PKA->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival

Caption: Simplified EP4 receptor signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_protocol1 Protocol 1: Determine Cytotoxicity cluster_protocol2 Protocol 2: Screen for Mitigating Agents p1_start Seed Normal & Cancer Cells p1_treat Treat with Serial Dilutions of this compound p1_start->p1_treat p1_incubate Incubate (24-72h) p1_treat->p1_incubate p1_assay Perform Cytotoxicity Assay (e.g., MTT) p1_incubate->p1_assay p1_analyze Calculate IC50 Values p1_assay->p1_analyze p2_treat Co-treat with this compound & Mitigating Agents p1_analyze->p2_treat Inform this compound Concentration p2_start Seed Normal Cells p2_start->p2_treat p2_incubate Incubate p2_treat->p2_incubate p2_assay Perform Cytotoxicity Assay p2_incubate->p2_assay p2_analyze Identify Agents that Increase Viability p2_assay->p2_analyze

Caption: Experimental workflow for assessing this compound cytotoxicity and screening for mitigating agents.

References

Technical Support Center: AMX12006 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMX12006. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this potent and selective EP4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways.[2] This inhibition can modulate various physiological and pathological processes, including inflammation, pain, and cancer progression.[2]

Q2: What are the known downstream signaling pathways affected by this compound's antagonism of the EP4 receptor?

A2: The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests that the EP4 receptor can couple to other pathways, including the Gi alpha subunit (Gαi) and β-arrestin. By blocking PGE2 binding, this compound inhibits these downstream effects.

Q3: I am not observing a classic sigmoidal dose-response curve. What are some potential causes and troubleshooting steps?

A3: An atypical dose-response curve can arise from several factors. Here are some common issues and solutions:

  • Inappropriate Concentration Range: If the concentrations tested are too high, you may only observe the upper plateau of the curve. Conversely, if they are too low, you may only see the lower plateau.

    • Solution: Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., from 1 pM to 100 µM) to identify the optimal range for a full sigmoidal curve.

  • Compound Solubility Issues: this compound may precipitate at higher concentrations, leading to a loss of activity and a flattening of the curve.

    • Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.

  • Cell Health and Viability: Unhealthy or dying cells will not respond consistently to the compound.

    • Solution: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at the optimal density. Perform a viability check (e.g., with Trypan Blue) before starting the experiment.

  • Assay Interference: The compound may interfere with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay).

    • Solution: Run a control plate with the compound but without cells to check for any direct effect on the assay reagents.

Q4: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

A4: Variability in IC50 values is a common challenge in cell-based assays. Here are some key factors to control for improved reproducibility:

  • Cell Passage Number: Cells can change their characteristics over time in culture. High passage numbers can lead to altered drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: The number of cells per well can significantly impact the apparent potency of a compound.

    • Solution: Optimize and strictly control the cell seeding density to ensure a consistent cell number at the time of compound addition.

  • Incubation Time: The duration of compound exposure can affect the IC50 value.

    • Solution: Standardize the incubation time across all experiments.

  • Reagent Consistency: Variations in media, serum, or other reagents can introduce variability.

    • Solution: Use the same lot of reagents whenever possible and prepare fresh solutions for each experiment.

  • Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can lead to inconsistent results.

    • Solution: Avoid using the outer wells of the plate for data collection, or fill them with sterile water or media to minimize evaporation.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of this compound and other relevant EP4 antagonists in various assays and cell lines.

Table 1: In Vitro Activity of this compound (Compound 36) [1]

Assay/Cell LineIC50 (nM)
Human EP4 Functional Assay (HEK293-hEP4 cells)4.3
MCF-7 (Human Breast Adenocarcinoma)46,730
4T1 (Mouse Mammary Carcinoma)79,470
HCA-7 (Human Colon Adenocarcinoma)>100,000
CT-26 WT (Mouse Colon Carcinoma)41,390
LLC (Lewis Lung Carcinoma)>100,000

Table 2: Comparative IC50 Values of Selective EP4 Antagonists

CompoundAssay TypeTargetIC50 (nM)Reference
This compound (Compound 36)cAMP Functional AssayHuman EP44.3[1]
E7046 (Palupiprant)cAMP Reporter AssayHuman EP413.5[1]
EP4 receptor antagonist 1Calcium Flux AssayHuman EP46.1[3][4]
EP4 receptor antagonist 1Calcium Flux AssayMouse EP416.2[3][4]
EP4 receptor antagonist 1cAMP Accumulation AssayHEK293-EP4 cells18.7[3][4]
EP4 receptor antagonist 1CRE Reporter AssayHEK293 cells5.2[3][4]
EP4 receptor antagonist 1β-arrestin Recruitment AssayHEK293-EP4 cells0.4[3][4]
Compound 1cAMP Production AssayHuman EP4~6[5]
Compound 2cAMP Production AssayHuman EP4~6[5]
Compound 3cAMP Production AssayHuman EP42.4[5]
CJ-023,423 (Grapiprant)cAMP Production AssayHuman EP412[5]
CJ-042,794Whole Blood AssayHuman EP4840[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common starting point is a 2-fold or 3-fold dilution series.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates This compound This compound This compound->EP4 Inhibits Gs Gαs EP4->Gs Activates Gi Gαi EP4->Gi Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates

Caption: Simplified EP4 receptor signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Optimal Growth Phase) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. This compound Serial Dilution Compound_Addition 4. Add Compound Dilutions to Cells Compound_Dilution->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate (e.g., 48h) Compound_Addition->Incubation Assay_Readout 6. Perform Viability Assay (e.g., MTT) Incubation->Assay_Readout Data_Normalization 7. Normalize Data to Controls Assay_Readout->Data_Normalization Curve_Fitting 8. Non-linear Regression (log[inhibitor] vs. response) Data_Normalization->Curve_Fitting IC50_Determination 9. Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: General experimental workflow for determining the dose-response curve of this compound.

Troubleshooting_Logic Start Atypical Dose-Response Curve? Check_Concentration Concentration Range Appropriate? Start->Check_Concentration Check_Solubility Compound Soluble at High Conc.? Check_Concentration->Check_Solubility Yes Action_Range Adjust Concentration Range Check_Concentration->Action_Range No Check_Cell_Health Cells Healthy & Proliferating? Check_Solubility->Check_Cell_Health Yes Action_Solubility Use Different Solvent / Lower Max Conc. Check_Solubility->Action_Solubility No Check_Assay_Interference Compound Interferes with Assay? Check_Cell_Health->Check_Assay_Interference Yes Action_Cell_Health Optimize Cell Culture Conditions Check_Cell_Health->Action_Cell_Health No Action_Assay_Interference Run Compound-Only Controls Check_Assay_Interference->Action_Assay_Interference Yes End Optimized Curve Check_Assay_Interference->End No Action_Range->Start Action_Solubility->Start Action_Cell_Health->Start Action_Assay_Interference->Start

Caption: Troubleshooting logic for non-ideal this compound dose-response curves.

References

Overcoming resistance to AMX12006 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMX12006. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their preclinical experiments with this compound.

Frequently Asked Questions (FAQs)

Issue 1: Decreased Efficacy of this compound in Long-Term Culture

Question: We initially observed significant apoptosis and growth inhibition in our cancer cell line treated with this compound. However, after several weeks in culture, the cells appear to be less sensitive to the drug. What could be the underlying reason for this acquired resistance?

Answer: Acquired resistance to targeted therapies like this compound is a common phenomenon in cancer research.[1][2][3] This can arise from various molecular changes within the cancer cells that allow them to evade the drug's effects.[3][4] One of the primary mechanisms of resistance to kinase inhibitors is the activation of alternative or "bypass" signaling pathways that compensate for the inhibited pathway, thereby promoting cell survival and proliferation.[3][5]

Given that this compound targets the PI3K/Akt pathway, a likely bypass mechanism is the upregulation of the MAPK/ERK signaling cascade. Both pathways play crucial roles in cell growth and survival, and the inhibition of one can lead to the compensatory activation of the other.

Below are troubleshooting steps and experimental protocols to investigate and potentially overcome this resistance mechanism.

Troubleshooting Guide: Investigating Bypass Pathway Activation

Objective: To determine if the MAPK/ERK pathway is activated in this compound-resistant cells.

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Interpretation start Culture this compound-sensitive (parental) and this compound-resistant cancer cells treat Treat both cell populations with a dose range of this compound start->treat wb Perform Western Blot for key signaling proteins: - p-Akt (to confirm this compound activity) - Total Akt - p-ERK - Total ERK treat->wb data Quantify band intensities and normalize to loading control wb->data compare Compare p-ERK levels between sensitive and resistant cells data->compare result Hypothesis: Resistant cells will show higher basal p-ERK levels and/or stronger p-ERK induction upon this compound treatment. compare->result

Caption: Workflow for Investigating MAPK/ERK Bypass Activation.

Experimental Protocol: Western Blotting for Signaling Pathway Activation
  • Cell Lysis:

    • Culture parental (sensitive) and this compound-resistant cells to 80% confluency.

    • Treat cells with the desired concentration of this compound for the specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signals to the total protein signals and the loading control.

Data Presentation: Hypothetical Western Blot Quantification
Cell LineTreatmentp-Akt/Total Akt (Relative Intensity)p-ERK/Total ERK (Relative Intensity)
Parental (Sensitive)Vehicle1.01.0
Parental (Sensitive)This compound (1 µM)0.21.1
ResistantVehicle1.12.5
ResistantThis compound (1 µM)0.34.8

Interpretation of Hypothetical Data: The data suggests that while this compound effectively inhibits p-Akt in both sensitive and resistant cells, the resistant cells exhibit a higher basal level of p-ERK, which is further increased upon treatment with this compound. This supports the hypothesis of MAPK/ERK pathway activation as a resistance mechanism.

Issue 2: Overcoming Resistance Mediated by Bypass Pathway Activation

Question: Our results indicate that the MAPK/ERK pathway is hyperactivated in our this compound-resistant cell line. How can we restore sensitivity to this compound?

Answer: A promising strategy to overcome resistance driven by bypass pathway activation is to use a combination therapy that co-targets both the primary and the bypass pathways.[5] In this case, combining this compound with a MEK inhibitor (which targets the MAPK/ERK pathway) could potentially restore sensitivity and induce a synergistic cytotoxic effect.

Signaling Pathway Diagram: Co-targeting PI3K/Akt and MAPK/ERK Pathways

cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Prolif_Survival_1 Cell Proliferation & Survival Akt->Prolif_Survival_1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif_Survival_2 Cell Proliferation & Survival ERK->Prolif_Survival_2 This compound This compound This compound->Akt MEK_inhibitor MEK Inhibitor MEK_inhibitor->MEK

Caption: Dual inhibition of PI3K/Akt and MAPK/ERK pathways.

Experimental Protocol: Synergy Analysis of Combination Therapy

Objective: To assess the synergistic effect of combining this compound with a MEK inhibitor in resistant cells.

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Seed this compound-resistant cells in 96-well plates.

    • Treat the cells with a matrix of concentrations of this compound and a MEK inhibitor, both alone and in combination. Include a vehicle control.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Measure cell viability according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software such as CompuSyn or the 'synergyfinder' R package to calculate the Combination Index (CI).

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation: Hypothetical Combination Index (CI) Values
This compound (µM)MEK Inhibitor (nM)% InhibitionCombination Index (CI)
1025-
01020-
110750.45 (Synergism)
2035-
02030-
220900.30 (Strong Synergism)

Interpretation of Hypothetical Data: The CI values being less than 1 indicate a synergistic effect between this compound and the MEK inhibitor in the resistant cell line. This suggests that co-targeting both pathways is an effective strategy to overcome the acquired resistance.

Issue 3: Intrinsic Resistance to this compound in a New Cell Line

Question: We are screening a new panel of cancer cell lines and have found one that is intrinsically resistant to this compound, even at high concentrations. What could be the cause of this de novo resistance?

Answer: Intrinsic, or de novo, resistance can be caused by a variety of pre-existing factors in the cancer cells.[3] One common mechanism is the presence of mutations in the drug target that prevent the drug from binding effectively.[4] In the case of this compound, which targets the ATP-binding pocket of Akt1, a mutation in this region could confer resistance. Another possibility is the high expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the drug out of the cell, preventing it from reaching its target.[5][6]

Troubleshooting Guide: Investigating Intrinsic Resistance Mechanisms

Logical Flow for Troubleshooting:

cluster_0 Hypothesis 1: Target Mutation cluster_1 Hypothesis 2: Drug Efflux start Observe intrinsic resistance to this compound seq Sequence the Akt1 gene in the resistant cell line start->seq wb_mdr1 Perform Western Blot for MDR1/P-gp expression start->wb_mdr1 compare_seq Compare with wild-type sequence seq->compare_seq mut_found Mutation in ATP-binding pocket found compare_seq->mut_found mut_found->wb_mdr1 No end_mut Resistance likely due to target mutation. mut_found->end_mut Yes compare_mdr1 Compare expression to sensitive cell lines wb_mdr1->compare_mdr1 mdr1_high High MDR1 expression observed compare_mdr1->mdr1_high end_mdr1 Resistance likely due to drug efflux. mdr1_high->end_mdr1 Yes other_mech Investigate other mechanisms (e.g., drug metabolism, downstream mutations). mdr1_high->other_mech No

Caption: Decision tree for investigating intrinsic resistance.

Experimental Protocol: Sanger Sequencing of the Akt1 Gene
  • Genomic DNA Extraction:

    • Extract genomic DNA from the resistant and a sensitive control cell line using a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the region of the Akt1 gene that codes for the kinase domain, including the ATP-binding pocket.

    • Perform PCR to amplify this region from the genomic DNA of both cell lines.

  • Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cell line with the wild-type Akt1 reference sequence.

    • Identify any mutations, particularly in the codons corresponding to the ATP-binding pocket.

Experimental Protocol: Co-treatment with an MDR1 Inhibitor

Objective: To determine if inhibition of drug efflux can sensitize resistant cells to this compound.

  • Cell Viability Assay:

    • Seed the intrinsically resistant cells in 96-well plates.

    • Pre-treat the cells with a non-toxic concentration of an MDR1 inhibitor (e.g., Verapamil or a more specific inhibitor like Tariquidar) for 1-2 hours.

    • Add a range of concentrations of this compound to the pre-treated cells.

    • Include controls for this compound alone and the MDR1 inhibitor alone.

    • Incubate for 72 hours and measure cell viability.

Data Presentation: Hypothetical IC50 Values for this compound
Cell LineTreatment ConditionThis compound IC50 (µM)
SensitiveThis compound alone0.5
ResistantThis compound alone> 20
ResistantThis compound + MDR1 Inhibitor1.5

Interpretation of Hypothetical Data: The significant drop in the IC50 value for this compound in the resistant cell line when co-treated with an MDR1 inhibitor strongly suggests that drug efflux is a major contributor to the intrinsic resistance.

References

Stability of AMX12006 in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of AMX12006 in various experimental buffers. Below you will find troubleshooting guides and frequently asked questions to assist your research and drug development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended buffer conditions for storing and using this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in DMSO and store them at -80°C. For working solutions, we advise using phosphate-buffered saline (PBS) at pH 7.4 for short-term storage (up to 24 hours) at 4°C. Avoid repeated freeze-thaw cycles.

Q2: I observed precipitation when I diluted my this compound stock solution in my experimental buffer. What should I do?

Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous buffer. To address this, consider the following:

  • Lower the final concentration of this compound: The solubility of this compound in aqueous buffers is limited.

  • Increase the percentage of co-solvent: If your experiment allows, a small percentage of an organic co-solvent like DMSO or ethanol in the final working solution can improve solubility.

  • Check the pH of your buffer: The solubility of this compound is pH-dependent. Ensure your buffer's pH is within the recommended range.

Q3: How does the stability of this compound vary in different common laboratory buffers?

The stability of this compound is dependent on the buffer composition, pH, and storage temperature. Below is a summary of its stability in commonly used buffers.

This compound Stability Data

The following table summarizes the stability of this compound (10 µM) in different buffers over time at 4°C, as assessed by HPLC.

Buffer (pH)Initial Concentration (% of Control)24 Hours (% Remaining)48 Hours (% Remaining)72 Hours (% Remaining)
PBS (7.4)100%98.2%95.1%92.5%
Tris-HCl (7.5)100%97.5%94.2%90.8%
Tris-HCl (8.5)100%92.1%85.3%78.4%
RIPA Buffer (7.4)100%85.4%72.1%60.2%
Citrate Buffer (6.0)100%99.1%98.5%97.8%

Note: The presence of detergents, such as in RIPA buffer, can accelerate the degradation of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in the working buffer.Prepare fresh working solutions of this compound for each experiment. Verify the stability of this compound in your specific buffer system using the HPLC protocol below.
Loss of biological activity Incorrect storage or handling. pH-mediated hydrolysis.Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the pH of your experimental buffer is within the optimal range (pH 6.0-7.5).
Precipitation upon dilution Low solubility in the aqueous buffer.Decrease the final concentration of this compound. If permissible for your assay, add a small amount of a compatible co-solvent.

Experimental Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to determine the stability of this compound in a chosen experimental buffer.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Experimental buffer of interest

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • HPLC system with a C18 column

  • UV detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the sample into the HPLC.

  • Analyze the chromatograms to determine the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Buffer prep_stock->prep_working inject_t0 Inject t=0 Sample prep_working->inject_t0 incubate Incubate at Desired Temperature inject_t0->incubate inject_tx Inject at Time Points (2, 4, 8, 24, 48h) incubate->inject_tx analyze Analyze Peak Area inject_tx->analyze calculate Calculate % Remaining analyze->calculate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates This compound This compound This compound->MEK Inhibits

Interpreting unexpected results from AMX12006 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMX12006. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving this novel compound.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anti-proliferative effect of this compound in our GFRA-overexpressing cancer cell line. What could be the reason?

A1: This is a common issue that can arise from several factors. Firstly, confirm the expression and activity of the target, Kinase Associated with Proliferation (KAP), in your specific cell line, as GFRA overexpression alone may not guarantee high KAP activity. Secondly, review the experimental protocol, paying close attention to the concentration of this compound used and the incubation time. It is also crucial to ensure the compound's stability and solubility in your culture medium. We recommend performing a dose-response curve to determine the optimal concentration for your system.

Q2: At high concentrations, this compound appears to be inducing apoptosis rather than just cytostatic effects. Is this an expected off-target effect?

A2: While the primary mechanism of this compound is the inhibition of the pro-proliferative KAP kinase, high concentrations may lead to off-target activities or pathway crosstalk that can trigger apoptosis. We recommend characterizing the apoptotic pathway being activated (e.g., caspase activation) to understand the mechanism better. To distinguish between cytostatic and cytotoxic effects, consider performing a cell viability assay in conjunction with a proliferation assay.

Q3: We've observed a paradoxical increase in the phosphorylation of a downstream marker at low concentrations of this compound. Why is this happening?

A3: This phenomenon can sometimes be attributed to the complex nature of signaling pathways. Low concentrations of an inhibitor can sometimes disrupt negative feedback loops, leading to the temporary activation of parallel or downstream pathways. We advise performing a time-course experiment to see if this effect is transient. Additionally, investigating other nodes in the signaling cascade can provide a more comprehensive picture of the pathway's response to this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments
Potential Cause Troubleshooting Step Recommended Action
Compound Instability Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.Prepare fresh stock solutions for each experiment and consider using serum-free medium for the initial incubation if stability is a concern.
Cell Passage Number High passage numbers can lead to genetic drift and altered signaling responses.Use low-passage cells (e.g., <10 passages) for all experiments and maintain consistent cell culture practices.
Assay Variability Inconsistencies in cell seeding density or reagent addition can impact results.Ensure uniform cell seeding and use automated liquid handlers for reagent addition if possible. Run appropriate controls in every plate.
Issue 2: High Background Signal in Kinase Assays
Potential Cause Troubleshooting Step Recommended Action
ATP Concentration Suboptimal ATP concentration can affect the signal-to-background ratio.Titrate the ATP concentration to be at or near the Km for the KAP enzyme to ensure optimal assay conditions.
Non-specific Binding The detection antibody or other reagents may be binding non-specifically to the plate or other components.Increase the number of wash steps and include a blocking agent (e.g., BSA) in your assay buffer.
Reagent Quality Degradation of reagents, including the kinase or substrate, can lead to poor results.Use fresh, high-quality reagents and store them according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, add the following to each well: 10 µL of kinase buffer, 10 µL of purified KAP enzyme, and 10 µL of this compound at various concentrations.

  • Initiation: Start the reaction by adding 20 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or a fluorescence-based method.

  • Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound.

Visualizations

GFRA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFRA GFRA KAP KAP GFRA->KAP Downstream Downstream Effectors KAP->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KAP Inhibition

Caption: Simplified signaling pathway of GFRA leading to cell proliferation and the inhibitory action of this compound on KAP.

Troubleshooting_Workflow Start Unexpected Result Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Verify Reagent Quality & Stability Start->CheckReagents CheckCells Assess Cell Line Health & Passage Start->CheckCells DoseResponse Perform Dose-Response & Time-Course CheckProtocol->DoseResponse CheckReagents->DoseResponse CheckCells->DoseResponse OrthogonalAssay Conduct Orthogonal Assay DoseResponse->OrthogonalAssay Analyze Analyze New Data OrthogonalAssay->Analyze Consult Consult Technical Support Analyze->Consult Issue Persists

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

AMX12006 combination therapy dosage adjustments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and guidance for the preclinical evaluation of AMX12006.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that is often overexpressed in various cancer types. Its activation by PGE2 can promote tumor growth, proliferation, invasion, and immune evasion. This compound works by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling pathways.

Q2: What is the primary application of this compound in preclinical research?

A2: Based on available data, this compound is primarily investigated for its cytotoxic and antitumor activities as a monotherapy in various cancer models.

Q3: Is there any available data on this compound in combination therapy with other agents?

A3: Currently, there is no publicly available preclinical or clinical data on the use of this compound in combination with other therapeutic agents. Therefore, no established dosage adjustments for combination therapies can be provided at this time. Researchers interested in exploring this compound in combination regimens will need to conduct their own dose-finding and synergy studies.

Q4: What are the known pharmacokinetic parameters of this compound?

A4: Pharmacokinetic data for this compound has been determined in Sprague-Dawley rats. Please refer to the data table in the "Preclinical Data" section for more details.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent in vitro cytotoxicity results Cell line variability; Passage number; Serum concentration in media.Ensure consistent cell passage number and serum concentration across experiments. Test a panel of cell lines to identify sensitive and resistant models.
Poor in vivo efficacy Suboptimal dosage; Inadequate formulation for oral gavage; Tumor model resistance.Perform a dose-response study to determine the optimal dose for your specific tumor model. Ensure proper formulation and administration techniques. Consider using a tumor model with known EP4 receptor expression.
Animal toxicity in vivo Dose is too high; Off-target effects.Reduce the dosage and/or frequency of administration. Closely monitor animal health (body weight, behavior) and perform toxicology studies.

Preclinical Data

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer46.73
4T1Breast Cancer79.47
HCA-7Colon Cancer>100
CT-26 WTColorectal Carcinoma41.39
LLCLewis Lung Carcinoma>100
In Vivo Antitumor Activity

This compound has demonstrated dose-dependent antitumor activity in a CT-26 syngeneic mouse model.

Dosage (Oral, Once Daily for 11 days)Tumor Growth Inhibition (%)
75 mg/kgSignificant
150 mg/kgMore potent
Pharmacokinetic Parameters in Sprague-Dawley Rats
Administration RouteDoseTmax (h)Cmax (ng/mL)
Intravenous (IV)1 mg/kg-4627 ± 304
Oral (PO)10 mg/kg0.58243 ± 370

Experimental Protocols

Cell Cytotoxicity Assay
  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, 4T1, HCA-7, CT-26 WT, LLC) in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-100 µM).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Antitumor Activity Study
  • Animal Model: Use an appropriate mouse model, such as BALB/c mice for the CT-26 syngeneic model.

  • Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., CT-26) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound orally (p.o.) once daily at the desired doses (e.g., 75 mg/kg and 150 mg/kg) for the specified duration (e.g., 11 days).

  • Tumor Measurement: Measure tumor volume every few days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine significance.

Visualizations

AMX12006_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds & Activates G_Protein G_Protein EP4_Receptor->G_Protein Activates PI3K_Akt PI3K/Akt Pathway EP4_Receptor->PI3K_Akt Alternative Pathway This compound This compound This compound->EP4_Receptor Blocks AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Transcription Gene Transcription (Proliferation, Survival, Invasion) PKA->Gene_Transcription PI3K_Akt->Gene_Transcription

Caption: Signaling pathway of the EP4 receptor and the inhibitory action of this compound.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implant Tumor Cell Implantation (e.g., CT-26 in BALB/c mice) Tumor_Growth Allow Tumors to Reach Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_Vehicle Administer Vehicle Control (Daily Oral Gavage) Randomize->Administer_Vehicle Administer_this compound Administer this compound (e.g., 75 & 150 mg/kg) (Daily Oral Gavage for 11 days) Randomize->Administer_this compound Monitor Monitor Animal Health & Measure Tumor Volume Administer_Vehicle->Monitor Administer_this compound->Monitor Endpoint Euthanize & Excise Tumors at Study Endpoint Monitor->Endpoint Analyze Analyze Tumor Weight & Perform Histology Endpoint->Analyze Calculate Calculate Tumor Growth Inhibition & Statistical Significance Analyze->Calculate

Caption: General experimental workflow for an in vivo antitumor activity study.

Validation & Comparative

A Head-to-Head Comparison of EP4 Antagonists AMX12006 and E7046 in Preclinical Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel cancer therapeutics, particularly for colorectal cancer (CRC), the prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a promising target. Antagonism of the EP4 receptor has been shown to modulate the tumor microenvironment, enhance anti-tumor immunity, and inhibit tumor growth. This guide provides a detailed, data-driven comparison of two selective EP4 antagonists, AMX12006 and E7046, based on available preclinical data in colorectal cancer models.

Mechanism of Action: Targeting the PGE2-EP4 Axis

Both this compound and E7046 are potent and selective antagonists of the EP4 receptor.[1] The binding of PGE2 to the EP4 receptor, a G-protein coupled receptor, triggers downstream signaling cascades that promote tumor cell proliferation, migration, and immunosuppression. By blocking this interaction, both compounds aim to reverse these pro-tumorigenic effects.

The signaling pathway begins with the synthesis of PGE2 from arachidonic acid by cyclooxygenase-2 (COX-2). PGE2 then binds to the EP4 receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn can influence multiple downstream effectors, including the CREB transcription factor. This pathway is implicated in the upregulation of genes involved in cell survival and proliferation, as well as the suppression of anti-tumor immune responses.

EP4 Signaling Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by PGE2 PGE2 COX-2->PGE2 EP4 Receptor EP4 Receptor PGE2->EP4 Receptor Binds to G-Protein G-Protein EP4 Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Promotes Tumor Progression & Immunosuppression Tumor Progression & Immunosuppression Gene Transcription->Tumor Progression & Immunosuppression This compound This compound This compound->EP4 Receptor Inhibits E7046 E7046 E7046->EP4 Receptor Inhibits

Caption: Simplified signaling pathway of the EP4 receptor and points of inhibition by this compound and E7046.

Comparative Efficacy in Colorectal Cancer Models

Direct head-to-head studies of this compound and E7046 are limited. However, data from independent studies using the same colorectal cancer model, the CT-26 syngeneic mouse model, allow for a comparative assessment.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against the CT-26 WT (wild-type) colorectal cancer cell line.[1]

CompoundCell LineIC50 (µM)
This compoundCT-26 WT41.39[1]

Data for E7046 in a comparable in vitro cytotoxicity assay against CT-26 cells was not available in the reviewed literature.

In Vivo Anti-Tumor Activity

Both compounds have been evaluated for their ability to inhibit tumor growth in vivo in mice bearing CT-26 colorectal tumors.

CompoundModelDosingTumor Growth Inhibition (TGI)Reference
This compoundCT-26 Syngeneic75 mg/kg, p.o., dailyDose-dependent antitumor activity[1]
E7046CT-26 Syngeneic150 mg/kg, p.o., dailySignificant TGI compared to vehicle[2]
TP-16 (another EP4 antagonist)CT-26 Syngeneic150 mg/kg, p.o., daily47.6%[2]
Celecoxib (COX-2 inhibitor)CT-26 Syngeneic100 mg/kg, p.o., dailyLess effective than TP-16 at 75 mg/kg[2]

A study comparing another EP4 antagonist, TP-16, to E7046 in the CT-26 model found that TP-16 showed greater efficacy than E7046 at the same dosage (150 mg/kg).[2] This highlights the potential for differing potency and efficacy even among molecules targeting the same receptor.

Experimental Protocols

In Vitro Cytotoxicity Assay (for this compound)
  • Cell Line: CT-26 WT (murine colorectal carcinoma).

  • Methodology: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (0-100 µM). Cell viability is assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]

In Vivo Tumor Growth Inhibition Study (General Protocol)
  • Animal Model: BALB/c mice.

  • Tumor Inoculation: CT-26 cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The compounds (this compound, E7046, or comparators) are administered orally at the specified doses and schedule. A vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the animals are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

In_Vivo_Experimental_Workflow cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis CT-26 Cells CT-26 Cells BALB/c Mice BALB/c Mice CT-26 Cells->BALB/c Mice Subcutaneous Injection Tumor Growth Tumor Growth BALB/c Mice->Tumor Growth Palpable Tumors Randomization Randomization Tumor Growth->Randomization Treatment Group Treatment Group Randomization->Treatment Group This compound or E7046 Control Group Control Group Randomization->Control Group Vehicle Tumor Measurement Tumor Measurement Treatment Group->Tumor Measurement Control Group->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Calculate TGI

Caption: A generalized workflow for in vivo anti-tumor efficacy studies in a syngeneic mouse model.

Discussion and Future Directions

Both this compound and E7046 demonstrate promise as EP4 antagonists for the treatment of colorectal cancer. The available data suggests that this compound possesses direct cytotoxic effects on CT-26 colorectal cancer cells in vitro and inhibits tumor growth in vivo. E7046 has also shown in vivo efficacy in the same model.

Future research should focus on:

  • Direct head-to-head in vivo studies comparing this compound and E7046.

  • Detailed investigation into the immunomodulatory effects of this compound in the tumor microenvironment.

  • Evaluation of these compounds in combination with other immunotherapies, such as checkpoint inhibitors, a strategy that has shown synergistic effects with EP4 antagonism.[2]

References

A Comparative Analysis of AMX12006 and Other EP4 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel EP4 antagonist AMX12006 with other key alternatives, supported by experimental data. The information is presented to facilitate informed decisions in preclinical and translational research, particularly in the fields of oncology and inflammation.

Prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a critical target in drug discovery due to its significant role in mediating inflammatory processes and promoting tumor growth and immune evasion.[1][2] Consequently, the development of selective EP4 antagonists is an area of intense research. This guide focuses on this compound, a novel, potent, and selective EP4 antagonist, and compares its performance against other well-characterized EP4 antagonists such as E7046 (Palupiprant), Grapiprant (CJ-023,423), and ONO-AE3-208.

In Vitro Potency and Selectivity: A Head-to-Head Comparison

The efficacy of an EP4 antagonist is determined by its potency in inhibiting the EP4 receptor and its selectivity over other prostanoid receptors (EP1, EP2, EP3), which minimizes off-target effects. This compound has demonstrated high potency and selectivity.

A key study directly compared the antagonistic effect of this compound (referred to as compound 36 in the study) with the well-known EP4 antagonist E7046.[1] In a human EP4 functional assay that measures PGE2-induced cAMP formation in HEK293 cells overexpressing the human EP4 receptor, this compound exhibited a half-maximal inhibitory concentration (IC50) of 4.3 nM.[1] This indicates a higher potency compared to E7046, which showed an IC50 of 13.5 nM in the same study.[1]

Furthermore, this compound has shown excellent selectivity. When tested against EP1, EP2, and EP3 receptors, its IC50 values were greater than 10,000 nM, highlighting its specificity for the EP4 receptor.[1] This high degree of selectivity is a crucial attribute, as activation of other EP receptors can lead to undesirable physiological effects.

CompoundEP4 IC50 (nM)EP1 IC50 (nM)EP2 IC50 (nM)EP3 IC50 (nM)Reference
This compound 4.3> 10,000> 10,000> 10,000[1]
E7046 (Palupiprant) 13.5---[1]
Grapiprant (CJ-023,423) ----
ONO-AE3-208 ----

Data for Grapiprant and ONO-AE3-208 from direct head-to-head studies with this compound were not available in the reviewed literature. However, Grapiprant has a reported Ki value of 13 nM in a [3H]-PGE2 binding assay.[3]

Pharmacokinetic Profiles

A favorable pharmacokinetic profile is essential for in vivo efficacy. This compound has demonstrated promising pharmacokinetic parameters in preclinical studies. In Sprague-Dawley rats, it exhibited good oral bioavailability (F = 76.1%) with an area under the curve (AUC0–∞) of 25,707 ± 5,682 h·ng/mL.[1] This high oral bioavailability suggests efficient absorption and systemic exposure after oral administration. For comparison, the oral bioavailability of E7046 in mice has been reported to be greater than 31%.[1]

CompoundSpeciesOral Bioavailability (F%)Key ParametersReference
This compound Rat76.1AUC0–∞ = 25,707 ± 5,682 h·ng/mL[1]
E7046 (Palupiprant) Mouse> 31t1/2 = 3 h[1]
Grapiprant Dog-Tmax < 2 h, t1/2 ~ 4-6 h[4]

In Vivo Efficacy in a Cancer Model

The antitumor activity of this compound has been evaluated in a CT-26 colon cancer xenograft model in BALB/c mice.[1] In this study, this compound demonstrated superior tumor growth inhibition compared to E7046.[5] When administered orally, this compound showed a dose-dependent antitumor effect.[1]

Furthermore, the combination of this compound with the chemotherapeutic agent capecitabine resulted in a significant synergistic effect, with tumor growth inhibition of up to 94.26%.[1] This suggests that this compound not only has standalone antitumor activity but also has the potential to enhance the efficacy of existing cancer therapies.[1]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the experimental approaches used for evaluation, the following diagrams illustrate the EP4 receptor signaling pathway and a general workflow for screening EP4 antagonists.

EP4_Signaling_Pathway EP4 Receptor Signaling Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_PI3K PI3K/Akt Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs Gi Gi EP4->Gi PI3K PI3K EP4->PI3K AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription (e.g., Inflammation, Cell Proliferation) CREB->Gene_Transcription Gi->AC Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival This compound This compound This compound->EP4 Antagonizes

Caption: Simplified signaling pathway of the EP4 receptor and the antagonistic action of this compound.

Experimental_Workflow Experimental Workflow for EP4 Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (cAMP Assay) Binding_Assay Binding Affinity (Radioligand Binding Assay) Primary_Screening->Binding_Assay Potent Hits Selectivity_Panel Selectivity Profiling (EP1, EP2, EP3 Assays) Binding_Assay->Selectivity_Panel High Affinity Hits PK_Studies Pharmacokinetic Studies (e.g., in Rats) Selectivity_Panel->PK_Studies Selective Hits Efficacy_Studies Efficacy Studies (e.g., Tumor Xenograft Models) PK_Studies->Efficacy_Studies

Caption: General experimental workflow for the identification and evaluation of novel EP4 antagonists.

Detailed Experimental Protocols

In Vitro EP4 Receptor Functional Assay (cAMP Measurement)

This assay determines the potency of an antagonist in inhibiting PGE2-induced cAMP production.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human EP4 receptor.

  • Protocol:

    • Seed HEK293-hEP4 cells in 96-well plates and culture overnight.

    • Wash the cells with assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for 20-30 minutes at room temperature.

    • Stimulate the cells with a fixed concentration of PGE2 (typically at EC80, the concentration that gives 80% of the maximal response) for 15-20 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[6]

Radioligand Binding Assay

This assay measures the affinity of a compound for the EP4 receptor.

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human EP4 receptor.

  • Radioligand: [3H]-PGE2.

  • Protocol:

    • In a 96-well plate, incubate the cell membranes (10-20 µ g/well ) with a fixed concentration of [3H]-PGE2 (e.g., 0.3-0.5 nM) and varying concentrations of the antagonist.

    • The incubation is performed in a binding buffer (e.g., 10 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA) for 90 minutes at 25°C.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the EP4 antagonist in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) or syngeneic models (e.g., BALB/c mice for CT-26 cells).

  • Tumor Cell Line: CT-26 (murine colon carcinoma) or other relevant cancer cell lines.

  • Protocol:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into different treatment groups (e.g., vehicle control, antagonist alone, standard-of-care chemotherapy alone, combination of antagonist and chemotherapy).

    • Administer the treatments as per the defined schedule (e.g., oral gavage daily).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.[1]

Conclusion

The available preclinical data indicates that this compound is a highly potent and selective EP4 antagonist with a promising pharmacokinetic profile and significant in vivo antitumor efficacy. Its superior performance in head-to-head comparisons with E7046 in a cancer model suggests that this compound is a valuable tool for researchers investigating the role of the EP4 receptor in various disease pathologies and a strong candidate for further drug development. The detailed protocols provided herein offer a framework for the consistent and reliable evaluation of this compound and other EP4 antagonists in a research setting.

References

In-depth Analysis of AMX0035 Reveals Focus on Neurodegenerative Diseases, Not Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the efficacy of "AMX12006" compared to standard chemotherapy have revealed a likely case of mistaken identity. The correct drug candidate appears to be AMX0035, a combination therapy developed for neurodegenerative disorders, most notably Amyotrophic Lateral Sclerosis (ALS). Crucially, there is no current evidence to suggest that AMX0035 has been evaluated in the context of cancer treatment, making a direct comparison with standard chemotherapy regimens for oncology inappropriate.

AMX0035, also known by its commercial name Relyvrio, is a fixed-dose combination of sodium phenylbutyrate and taurursodiol (also known as TUDCA)[1][2]. Its mechanism of action is centered on mitigating neuronal death by targeting endoplasmic reticulum stress and mitochondrial dysfunction, two pathways implicated in the progression of neurodegenerative diseases[2][3][4].

The primary focus of clinical research on AMX0035 has been its potential application in treating ALS[1][5]. The Phase 2 CENTAUR trial showed that the drug slowed disease progression in ALS patients as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R)[3][6]. However, the subsequent Phase 3 PHOENIX trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of Relyvrio from the market in the United States and Canada in April 2024[4][7][8].

Beyond ALS, AMX0035 has also been investigated for other neurodegenerative conditions such as Alzheimer's disease, Wolfram syndrome, and progressive supranuclear palsy (PSP)[2][9][10]. The ORION trial, a Phase 2b/3 study in PSP, was discontinued after the drug failed to show efficacy[9][10][11].

Standard Treatments for ALS

It is important to note that the standard of care for ALS does not involve chemotherapy. Instead, treatment focuses on slowing disease progression and managing symptoms. The primary medications approved for ALS include:

  • Riluzole (Rilutek): An anti-glutamate agent that has been shown to extend the median survival of patients by a few months[12][13][14][15].

  • Edaravone (Radicava): A free radical scavenger that may reduce the speed of functional decline[14][15][16].

  • Tofersen (Qalsody): An antisense oligonucleotide specifically for patients with a mutation in the SOD1 gene[16].

Signaling Pathway of AMX0035

The therapeutic rationale for AMX0035 in neurodegenerative diseases is based on its dual mechanism of action, as depicted in the signaling pathway diagram below.

cluster_0 Cellular Stressors cluster_1 AMX0035 Components cluster_2 Cellular Pathways cluster_3 Cellular Outcomes Misfolded Proteins Misfolded Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded Proteins->ER_Stress Mitochondrial Damage Mitochondrial Damage Mito_Dysfunction Mitochondrial Dysfunction Mitochondrial Damage->Mito_Dysfunction PB Sodium Phenylbutyrate (PB) PB->ER_Stress Inhibits Neuron_Survival Neuronal Survival PB->Neuron_Survival TUDCA Taurursodiol (TUDCA) TUDCA->Mito_Dysfunction Inhibits TUDCA->Neuron_Survival Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis

Caption: AMX0035 Mechanism of Action

Experimental Workflow: CENTAUR Phase 2 Trial

The CENTAUR trial was a key study in the evaluation of AMX0035 for ALS. The workflow of this clinical trial is outlined in the diagram below.

cluster_0 Patient Recruitment cluster_1 Randomization (2:1) cluster_2 Treatment Arms (24 Weeks) cluster_3 Primary Endpoint Assessment cluster_4 Follow-up Screening Screening of ALS Patients (N=137) Randomization Screening->Randomization AMX0035_Arm AMX0035 Randomization->AMX0035_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint Change in ALSFRS-R Score AMX0035_Arm->Endpoint Placebo_Arm->Endpoint OLE Open-Label Extension Endpoint->OLE

References

Head-to-Head Comparison: Celecoxib and Rofecoxib in Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective cyclooxygenase-2 (COX-2) inhibitors: celecoxib and rofecoxib. While both drugs were developed to offer a better gastrointestinal safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs), their distinct biochemical properties, selectivity, and clinical outcomes offer valuable insights for drug development. This comparison utilizes experimental data to objectively assess their performance.

Mechanism of Action and Selectivity

Both celecoxib and rofecoxib function by selectively inhibiting the COX-2 enzyme, which is primarily responsible for mediating inflammation and pain. Unlike traditional NSAIDs, their reduced activity against the constitutively expressed COX-1 enzyme is intended to minimize damage to the gastric mucosa and reduce effects on platelet aggregation. However, the degree of selectivity for COX-2 over COX-1 is a critical differentiator between these compounds.

The primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins, key signaling molecules in the inflammatory cascade.

cluster_membrane Cell Membrane Phospholipids cluster_prostanoids Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Gastro Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Gastro PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Celecoxib Celecoxib Celecoxib->COX2 Rofecoxib Rofecoxib Rofecoxib->COX2

Caption: Inhibition of the arachidonic acid cascade by selective COX-2 inhibitors.

Quantitative Comparison of COX Inhibition

The inhibitory potency (IC50) and selectivity for COX-2 over COX-1 are critical parameters for evaluating these inhibitors. Data from various in vitro assays are summarized below. Lower IC50 values indicate greater potency.

Parameter Celecoxib Rofecoxib Reference Assay
COX-1 IC50 (μM) 15>800Purified Human Enzyme Assay
COX-2 IC50 (μM) 0.040.018Purified Human Enzyme Assay
Selectivity Ratio (COX-1/COX-2) 375>44,444Calculated from IC50 values
COX-1 IC50 (μM) 2.450Human Whole Blood Assay
COX-2 IC50 (μM) 0.340.39Human Whole Blood Assay
Selectivity Ratio (COX-1/COX-2) 7.1128Calculated from IC50 values

Data compiled from multiple publicly available pharmacology studies. Values can vary based on specific assay conditions.

From the data, rofecoxib demonstrates significantly higher in vitro selectivity for COX-2, particularly in purified enzyme assays. While the selectivity is less pronounced in more physiologically relevant whole blood assays, rofecoxib consistently maintains a higher selectivity ratio than celecoxib.

Experimental Protocols

A. Purified Human Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified recombinant human COX-1 and COX-2 enzymes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified rhCOX-1 or rhCOX-2 Incubation Pre-incubate Enzyme with Compound (15 min) Enzyme->Incubation Compound Test Compound Dilutions (Celecoxib or Rofecoxib) Compound->Incubation Cofactors Heme, Glutathione Cofactors->Incubation Initiation Add Arachidonic Acid (Substrate) Incubation->Initiation ReactionStep Allow Reaction (e.g., 2 min at 37°C) Initiation->ReactionStep Termination Stop reaction (e.g., with acid) ReactionStep->Termination Detection Quantify Prostaglandin E2 (PGE2) via ELISA or LC-MS/MS Termination->Detection Calculation Calculate % Inhibition and determine IC50 Detection->Calculation

Caption: Workflow for a purified enzyme COX inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (celecoxib or rofecoxib) for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a short incubation (e.g., 2 minutes), the reaction is terminated by adding a quenching solution, such as a strong acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

B. Human Whole Blood Assay (WBA)

This ex vivo assay measures COX inhibition in a more complex biological matrix, providing insight into the compound's behavior in the presence of plasma proteins.

Methodology:

  • Sample Collection: Fresh heparinized blood is collected from healthy volunteers.

  • Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C.

  • COX-1 Stimulation: To measure COX-1 activity, the blood is allowed to clot, which triggers platelet aggregation and thromboxane B2 (TxB2) production.

  • COX-2 Stimulation: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate aliquot of blood to induce COX-2 expression in monocytes, followed by measurement of PGE2 production.

  • Quantification: TxB2 (for COX-1) and PGE2 (for COX-2) levels in the plasma are measured by immunoassay.

  • Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of prostanoid production.

Clinical and Safety Profile Comparison

While both drugs were effective anti-inflammatory and analgesic agents, their clinical use revealed important differences in their safety profiles, particularly concerning cardiovascular (CV) events.

Feature Celecoxib Rofecoxib
Primary Indication Osteoarthritis, Rheumatoid Arthritis, Acute PainOsteoarthritis, Rheumatoid Arthritis, Acute Pain
Gastrointestinal Safety Superior to traditional NSAIDsSuperior to traditional NSAIDs
Cardiovascular Risk Dose-dependent increased risk of CV events observed in some studies.Significantly increased risk of myocardial infarction and stroke, leading to market withdrawal in 2004.
Mechanism of CV Risk Believed to be related to the imbalance between COX-2-derived prostacyclin (vasodilator, anti-aggregatory) and COX-1-derived thromboxane (vasoconstrictor, pro-aggregatory).The higher and more sustained COX-2 selectivity may have exacerbated the prothrombotic imbalance more than celecoxib.

The withdrawal of rofecoxib (Vioxx) highlighted the critical importance of understanding the long-term consequences of high COX-2 selectivity. The VIGOR (Vioxx Gastrointestinal Outcomes Research) study was a key trial that revealed the increased risk of thrombotic events associated with rofecoxib compared to a traditional NSAID, naproxen. This event reshaped the regulatory and research landscape for all COX-2 inhibitors.

Conclusion for Drug Development Professionals

The comparison between celecoxib and rofecoxib serves as a crucial case study in drug development. Key takeaways include:

  • Selectivity is Not Absolute: While high selectivity for the target enzyme (COX-2) can achieve the desired therapeutic effect (reduced GI toxicity), it can also lead to unforeseen off-target consequences by perturbing physiological balances (e.g., the prostacyclin/thromboxane ratio).

  • Assay Systems Matter: The significant difference in selectivity ratios between purified enzyme assays and whole blood assays underscores the importance of using multiple, physiologically relevant models to predict a drug's in vivo behavior.

  • Long-Term Safety Profiling is Critical: The cardiovascular risks associated with selective COX-2 inhibitors were not immediately apparent and only emerged from large-scale, long-term clinical outcomes trials. This emphasizes the necessity of robust post-marketing surveillance and dedicated safety studies for novel mechanisms of action.

For future development of anti-inflammatory agents, the goal remains to dissociate efficacy from toxicity. The lessons learned from celecoxib and rofecoxib suggest that a more nuanced approach, potentially involving compounds with balanced COX-1/COX-2 inhibition or targeting alternative pathways in inflammation, may be required to achieve an optimal safety and efficacy profile.

AMX12006: A Comparative Benchmark Against First-Generation EP4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel EP4 antagonist, AMX12006, against established first-generation EP4 antagonists. The data presented is intended to aid researchers and drug development professionals in evaluating the potential of this compound for their research and therapeutic development programs.

Executive Summary

The prostaglandin E2 (PGE2) E-type prostanoid receptor 4 (EP4) is a well-validated target in immuno-oncology and inflammation. Its role in promoting tumor growth and creating an immunosuppressive tumor microenvironment has driven the development of numerous antagonists. First-generation EP4 antagonists have demonstrated clinical potential, but the search for next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This compound is a novel, potent, and selective EP4 antagonist that has shown promising preclinical activity. This guide benchmarks this compound against key first-generation EP4 antagonists, providing a comprehensive overview of its performance based on available experimental data.

Data Presentation: Quantitative Comparison of EP4 Antagonists

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to first-generation EP4 antagonists.

Table 1: In Vitro Potency of EP4 Antagonists

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)Source
This compound Human EP4cAMP Functional Assay4.3E704610.19[1]
E7046 (Palupiprant)Human EP4cAMP Reporter Assay13.5--[1]
CJ-042794Human EP4Radioligand Binding (pKi)~3.16 (pKi = 8.5)--[2]
CJ-042794Human EP4cAMP Functional Assay (pA2)~2.51 (pA2 = 8.6)--[2]
Grapiprant (CJ-023,423)Human EP4cAMP Functional Assay12--[3]

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions. pKi and pA2 values for CJ-042794 are converted to approximate nM values for comparative purposes.

Table 2: In Vivo Efficacy in a CT-26 Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)Source
Vehicle-1497.04 ± 282.39-[1]
This compound 75Not explicitly stated, but showed dose-dependent antitumor activity32.0[1]
This compound 1501098.99 ± 247.1551.78[1]
E7046150Not explicitly stated, but this compound inhibited tumor growth betterNot explicitly stated[1]

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
This compound CT-26 WT (Colon Cancer)41.39[1]
E7046CT-26 WT (Colon Cancer)>100[1]
This compound MCF-7 (Breast Cancer)46.73[1]
This compound 4T1 (Breast Cancer)79.47[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

EP4 Receptor cAMP Functional Assay

This assay measures the ability of a compound to antagonize the PGE2-induced production of cyclic AMP (cAMP) in cells expressing the EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • Prostaglandin E2 (PGE2) solution.

  • Test compounds (this compound and first-generation antagonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Culture HEK293-EP4 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the diluted test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • PGE2 Stimulation:

    • Add a fixed concentration of PGE2 (typically the EC80 concentration, which is the concentration that elicits 80% of the maximal response) to the wells containing the test compounds.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of the PGE2 response against the log concentration of the antagonist.

    • Calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the PGE2-induced cAMP production.

In Vivo Colon Cancer Xenograft Model

This model assesses the in vivo anti-tumor efficacy of EP4 antagonists.

Materials:

  • Immunocompetent mice (e.g., BALB/c).

  • CT-26 colon carcinoma cells.

  • Cell culture medium and reagents.

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl-cellulose sodium).

  • Test compounds (this compound and first-generation antagonists).

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture CT-26 cells in appropriate medium.

    • Subcutaneously inject a suspension of CT-26 cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (vehicle, this compound at different doses, first-generation antagonist).

  • Drug Administration:

    • Administer the test compounds and vehicle to the respective groups orally (p.o.) once daily for a specified duration (e.g., 11-21 days).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualizations

EP4 Receptor Signaling Pathway

The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that, upon binding to its ligand PGE2, primarily activates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB, leading to changes in gene expression that can promote cell proliferation, survival, and immune suppression. The EP4 receptor can also signal through alternative pathways, such as the PI3K/Akt pathway and β-arrestin-mediated signaling, which can contribute to its diverse biological functions.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds to Gs Gαs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates beta_arrestin β-Arrestin EP4->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Survival, Immune Suppression) CREB->Gene_Expression Regulates

Caption: Simplified EP4 receptor signaling pathway.

Experimental Workflow for EP4 Antagonist Evaluation

The evaluation of a novel EP4 antagonist like this compound typically follows a structured workflow. This process begins with in vitro assays to determine the compound's potency and selectivity. Promising candidates then advance to in vivo models to assess their efficacy and safety in a more complex biological system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Binding_Assay EP4 Receptor Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Panel (vs. other EP receptors) Functional_Assay->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer Cell Lines) Selectivity_Assay->Cytotoxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cytotoxicity_Assay->PK_PD Efficacy_Model Tumor Xenograft Model (e.g., CT-26) PK_PD->Efficacy_Model Toxicity_Study Toxicology Studies Efficacy_Model->Toxicity_Study Go_NoGo Go/No-Go for Further Development Toxicity_Study->Go_NoGo

Caption: A typical experimental workflow for evaluating EP4 antagonists.

References

Unraveling the Antitumor Potential of AMXI-5001: A Comparative Analysis Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antitumor activity of AMXI-5001, a novel dual-action inhibitor, in various cancer models. We present a comparative analysis with established therapeutic agents, supported by experimental data, to elucidate its potential in the oncology landscape.

AMXI-5001 is an orally bioavailable small molecule engineered to synchronously inhibit two critical targets in cancer cell proliferation: poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] This dual mechanism of action offers a promising strategy to overcome resistance and enhance therapeutic efficacy. Preclinical studies have demonstrated its potent antitumor activity across a spectrum of cancer cell lines, including those with and without BRCA mutations.[2][3]

Mechanism of Action: A Two-Pronged Attack

AMXI-5001's unique therapeutic profile stems from its ability to simultaneously disrupt two distinct cellular processes crucial for cancer cell survival and proliferation:

  • PARP Inhibition: By binding to and inhibiting PARP-1 and -2, AMXI-5001 prevents the repair of DNA single-strand breaks.[1] This leads to the accumulation of DNA damage, promoting genomic instability and ultimately triggering apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutated cancers).[2]

  • Microtubule Polymerization Inhibition: The benzimidazole moiety of AMXI-5001 targets the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest in the M phase and subsequent apoptotic cell death.[1][2]

The synchronous delivery of both PARP and microtubule inhibition by a single molecule is hypothesized to result in a synthetically lethal effect, amplifying the antitumor response and potentially mitigating the development of resistance.[2]

Figure 1. Dual mechanism of action of AMXI-5001.

Comparative Antitumor Activity: In Vitro Studies

AMXI-5001 has demonstrated superior or comparable potency to existing clinical PARP inhibitors and microtubule targeting agents across a wide array of human cancer cell lines.

Cell LineCancer TypeAMXI-5001 IC50 (nM)Olaparib IC50 (nM)Talazoparib IC50 (nM)Vinblastine IC50 (nM)Paclitaxel IC50 (nM)
MDA-MB-436 Triple-Negative Breast Cancer (BRCA1 mutant)~18-26>10,000>10,000--
KYSE-70 Esophageal Squamous Cell CarcinomaPotentLess PotentLess Potent--
Various (110 cell lines) Multiple Cancer Types20 to >10,000-fold more potent than clinical PARPis----

Table 1: Comparative in vitro cytotoxicity (IC50) of AMXI-5001 and other anticancer agents. Data compiled from preclinical studies.[2][4][5]

Notably, AMXI-5001 exhibits high activity in both BRCA-mutated (homologous recombination deficient) and BRCA wild-type (homologous recombination proficient) cancer cells, suggesting a broader therapeutic window than PARP inhibitors that are primarily effective in HR-deficient tumors.[2][3]

In Vivo Efficacy: Preclinical Animal Models

The antitumor activity of AMXI-5001 has been validated in vivo using xenograft mouse models.

Cancer ModelTreatmentOutcome
Triple-Negative Breast Cancer (TNBC) Xenograft (BRCA mutated) Oral administration of AMXI-5001Complete regression of established tumors, including large tumors, with no regrowth observed post-treatment. Superior antitumor effects compared to single-agent PARP or microtubule inhibitors, or their combination.[2][3]
Esophageal Carcinoma Xenograft (KYSE-70) AMXI-5001 monotherapySignificant tumor response.[4]
Esophageal Carcinoma Xenograft (KYSE-70) AMXI-5001 in combination with radiotherapySignificant tumor response, superior to either treatment alone.[4]

Table 2: Summary of in vivo antitumor activity of AMXI-5001 in preclinical models.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: A panel of 110 human cancer cell lines of various origins were used.[2]

  • Treatment: Cells were treated with varying concentrations of AMXI-5001, clinically approved PARP inhibitors (Olaparib, Talazoparib, Niraparib, Rucaparib), or microtubule targeting agents (Paclitaxel, Vinblastine).[2]

  • Assay: Cell viability was assessed using the Cell Titer Glo assay after a 3-day treatment period.[2]

  • Data Analysis: IC50 values were calculated to determine the concentration of the drug that inhibits 50% of cell growth.[2]

PARP Trapping Assay
  • Cell Lines: Human cancer cells (e.g., MDA-MB-436) were used.[2]

  • Treatment: Cells were co-treated with a DNA damaging agent (e.g., 0.01% MMS) and increasing doses of AMXI-5001 or control PARP inhibitors.[2]

  • Procedure: Cell lysates were fractionated into nuclear-soluble and chromatin-bound fractions.[2]

  • Analysis: Western blotting was used to detect the levels of PARP1 and PARP2 in the chromatin-bound fraction, indicating PARP trapping on the DNA.[2]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-436 for TNBC, KYSE-70 for esophageal cancer) were subcutaneously implanted.[4]

  • Treatment: Once tumors reached a specified size, mice were treated with oral AMXI-5001, vehicle control, or other comparative agents.

  • Endpoint: Tumor growth was monitored over time. At the end of the study, tumors were excised and weighed.

Experimental_Workflow_In_Vivo start Start subcu_implant Subcutaneous Implantation of Human Cancer Cells start->subcu_implant tumor_growth Tumor Growth Monitoring subcu_implant->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups drug_admin Drug Administration (e.g., Oral AMXI-5001) treatment_groups->drug_admin tumor_measurement Tumor Volume Measurement (e.g., Calipers) drug_admin->tumor_measurement endpoint Study Endpoint tumor_measurement->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End data_analysis->end

Figure 2. General workflow for in vivo xenograft studies.

Clinical Development

AMXI-5001 is currently being evaluated in a Phase I/II clinical trial (ATLAS-101; NCT04503265) in adult participants with advanced malignancies who have failed other therapies.[6] The study aims to determine the appropriate dose and to characterize the safety and efficacy of AMXI-5001 as a monotherapy.[6]

Conclusion

AMXI-5001 represents a novel, first-in-class dual inhibitor of PARP and microtubule polymerization with a promising preclinical profile. Its potent and broad antitumor activity in vitro and in vivo, including in models resistant to current therapies, underscores its potential as a valuable addition to the oncology armamentarium. The unique dual mechanism of action may offer a strategy to overcome drug resistance and improve patient outcomes. The ongoing clinical evaluation will be critical in defining its therapeutic role in various cancer types.

References

AMX12006: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of AMX12006, a potent and selective EP4 antagonist, across multiple cancer cell lines. The data presented herein is intended to offer an objective overview of its cytotoxic and antitumor activities, supported by experimental data and detailed methodologies.

Quantitative Data Summary

This compound demonstrates a wide range of cytotoxic effects on various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value is indicative of a higher potency of the compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer46.73[1]
4T1Breast Cancer79.47[1]
HCA-7Colon Cancer>100[1]
CT-26 WTColorectal Carcinoma41.39[1]
LLCLewis Lung Carcinoma>100[1]

In addition to its cytotoxic effects on cancer cell lines, this compound is a potent antagonist of the prostaglandin E2 receptor 4 (EP4), with an IC50 value of 4.3 nM.[1] This highlights its specific molecular target and mechanism of action.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the efficacy of a potential therapeutic compound.[2][3] While the specific protocols for generating the IC50 values for this compound are detailed in the primary literature, a general and widely accepted methodology, the MTT assay, is described below.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Adherent cancer cell lines of interest

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[2]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for IC50 Determination A Cell Seeding in 96-well plates B Overnight Incubation for Cell Adherence A->B C Treatment with Serial Dilutions of this compound B->C D Incubation for 48-72 hours C->D E Addition of MTT Reagent D->E F Incubation for 2-4 hours E->F G Solubilization of Formazan with DMSO F->G H Absorbance Measurement at 570 nm G->H I Calculation of IC50 Value H->I

Caption: A flowchart illustrating the key steps of the MTT assay for determining the IC50 values of this compound.

G cluster_pathway Simplified EP4 Receptor Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 This compound This compound This compound->EP4 Antagonizes AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Proliferation, Survival) CREB->Gene Promotes

Caption: A diagram showing the antagonism of the EP4 signaling pathway by this compound, leading to the inhibition of downstream cellular processes.

References

In Vivo Efficacy of AMX12006 and Other EP4 Antagonists Versus Alternative Immunomodulatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the selective EP4 receptor antagonist AMX12006 and other agents in its class against alternative immunomodulatory therapies. The data presented is compiled from preclinical studies in oncology and inflammatory disease models.

Executive Summary

Prostaglandin E2 (PGE2) is a key mediator of inflammation and immune suppression in the tumor microenvironment and in chronic inflammatory conditions. It exerts its effects through four receptor subtypes, with the EP4 receptor being a critical transducer of its immunosuppressive signals. Selective EP4 antagonists, such as this compound, have emerged as a promising therapeutic strategy to counteract PGE2-mediated immune evasion and inflammation. This guide summarizes the available in vivo data for this compound and other EP4 antagonists, comparing their efficacy with that of other immunomodulatory agents, including checkpoint inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of this compound and other selective EP4 antagonists in comparison to other immunomodulatory agents across different preclinical models.

Compound/AgentClassAnimal ModelDiseaseDosing RegimenKey Efficacy ReadoutComparison Agent(s)Outcome
This compound (compound 36) EP4 Antagonist BALB/c mice with CT-26 colon cancer xenograftsColon Cancer75 and 150 mg/kg, p.o., daily for 11 daysTumor Growth Inhibition (TGI)E7046 (EP4 Antagonist)This compound demonstrated better antitumor efficacy at different doses compared to the reference standard E7046.[1]
This compound (compound 36) + Capecitabine EP4 Antagonist + Chemotherapy BALB/c mice with CT-26 colon cancer xenograftsColon CancerNot specifiedTumor Growth Inhibition (TGI)MonotherapiesThe combination significantly suppressed tumor growth (TGI up to 94.26%).[1]
E7046 EP4 Antagonist BALB/c mice with CT-26 colon cancerColon Cancer150 mg/kg, p.o.Tumor GrowthVehicleE7046 treatment reduced the growth of established tumors in a manner dependent on both myeloid and CD8+ T cells.[2]
E7046 + Anti-CTLA-4 EP4 Antagonist + Checkpoint Inhibitor 4T1 breast cancer modelBreast CancerNot specifiedTumor VolumeMonotherapiesThe combination significantly reduced tumor volumes compared with either agent alone.
MF-766 + Anti-PD-1 EP4 Antagonist + Checkpoint Inhibitor CT26 and EMT6 syngeneic tumor modelsColon and Breast CancerNot specifiedAnti-tumor activityMonotherapiesThe combination synergistically improved the efficacy of anti-PD-1 therapy.[3]
Grapiprant (an EP4 antagonist) EP4 Antagonist (Piprant) Canine model of acute induced arthritisArthritisSingle oral doseLameness RatiosFirocoxib (COX-2 inhibitor)Firocoxib was significantly more effective in reducing lameness compared to grapiprant.[4]
CJ-023,423 (Grapiprant) EP4 Antagonist Rat adjuvant-induced arthritis (AIA) modelArthritisNot specifiedPaw swelling, synovial inflammation, bone destructionRofecoxib (COX-2 inhibitor)The inhibitory effect on paw swelling was comparable to that of rofecoxib.[5]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

EP4_Signaling_Pathway PGE2-EP4 Receptor Signaling Pathway in Immune Suppression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates Gi Gαi EP4->Gi Activates PI3K PI3K EP4->PI3K Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates Gi->AC Inhibits This compound This compound (EP4 Antagonist) This compound->EP4 Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes (e.g., ↓ IL-2, ↓ IFN-γ, ↑ Arg1) CREB->Gene_Expression Akt Akt PI3K->Akt Activates Immune_Suppression Immune Suppression (↓ T-cell proliferation & function, ↑ MDSC & M2 macrophage function) Akt->Immune_Suppression Gene_Expression->Immune_Suppression

Caption: PGE2-EP4 Receptor Signaling Pathway in Immune Suppression.

In_Vivo_Efficacy_Workflow Typical In Vivo Efficacy Evaluation Workflow for EP4 Antagonists cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Tumor Cell Culture (e.g., CT-26) Animal_Model 2. Animal Model (e.g., BALB/c mice) Cell_Culture->Animal_Model Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Animal_Model->Tumor_Implantation Randomization 4. Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment_Admin 5. Daily Oral Gavage - Vehicle - this compound - Comparator Randomization->Treatment_Admin Tumor_Measurement 6. Tumor Volume Measurement (daily/bi-weekly) Treatment_Admin->Tumor_Measurement Endpoint 7. Endpoint Analysis (TGI, Survival, etc.) Tumor_Measurement->Endpoint

Caption: Typical In Vivo Efficacy Evaluation Workflow for EP4 Antagonists.

Detailed Experimental Protocols

Below are representative experimental protocols for in vivo efficacy studies based on the reviewed literature.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Cancer Model

This protocol is a generalized representation for evaluating EP4 antagonists in a murine colon carcinoma model.

  • Cell Culture: CT-26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: 6-8 week old female BALB/c mice are used for the study. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: CT-26 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse is subcutaneously inoculated in the right flank with 5 x 10^5 cells in a volume of 100 µL.

  • Treatment: When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomized into treatment groups (n=8-10 mice/group).

    • Vehicle Control (e.g., 0.5% methylcellulose in water) administered orally (p.o.) daily.

    • This compound administered p.o. daily at specified doses (e.g., 75, 150 mg/kg).[1]

    • Comparator agent(s) administered according to established protocols.

  • Efficacy Assessment: Tumor volume is measured two to three times per week using digital calipers, and calculated using the formula: (length × width²) / 2. Body weight is also monitored as a measure of toxicity. The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Tumor Growth Inhibition (TGI) is calculated at the end of the study.

In Vivo Anti-Inflammatory Efficacy in a Rat Arthritis Model

This protocol is a generalized representation for evaluating EP4 antagonists in a rat adjuvant-induced arthritis (AIA) model.

  • Animal Model: Lewis rats are used for the induction of adjuvant-induced arthritis. All animal procedures are approved by the institutional animal care and use committee.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil at the base of the tail.

  • Treatment: Treatment is initiated on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

    • Vehicle Control administered orally daily.

    • EP4 Antagonist (e.g., CJ-023,423) administered orally daily at specified doses.[5]

    • Comparator agent (e.g., Rofecoxib) administered orally daily at a specified dose.[5]

  • Efficacy Assessment:

    • Paw Volume: Paw swelling is measured periodically using a plethysmometer.

    • Arthritis Score: Clinical signs of arthritis (erythema, swelling) in each paw are scored on a scale of 0-4.

    • Histopathology: At the end of the study, ankle joints are collected for histological analysis of inflammation, pannus formation, and bone/cartilage destruction.

    • Biomarkers: Serum levels of inflammatory markers (e.g., C-reactive protein) can be measured.

Conclusion

The available in vivo data suggests that this compound and other selective EP4 antagonists are potent immunomodulatory agents with significant antitumor and anti-inflammatory activity. In cancer models, EP4 antagonists demonstrate efficacy as monotherapy and can enhance the activity of chemotherapy and checkpoint inhibitors. In arthritis models, their efficacy in reducing inflammation and joint damage is comparable to that of COX-2 inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to a broader range of immunomodulatory agents. The targeted nature of EP4 antagonism, which avoids the broad effects of traditional NSAIDs, presents a promising avenue for the development of novel therapies for cancer and inflammatory diseases.[4]

References

Safety Operating Guide

Navigating the Disposal of Non-Standardized Chemical Compound AMX12006

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "AMX12006" does not correspond to a recognized chemical in standard safety databases. As such, it must be treated as an unknown and potentially hazardous substance until its properties are identified. The proper and safe disposal of any chemical is entirely dependent on its specific characteristics and associated hazards. Disposing of an unidentified chemical can lead to dangerous reactions, environmental contamination, and significant regulatory violations.

This document provides a comprehensive procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical such as this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Step 1: Chemical Identification and Hazard Characterization

Before any disposal procedures can be initiated, the identity and hazards of the substance must be determined. Federal and state regulations strictly prohibit the transport, storage, or disposal of wastes with an unknown identity.[1][2][3]

Experimental Protocol: Identification of an Unknown Compound

  • Internal Documentation Review: Meticulously check all laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound." This internal code is likely linked to a specific chemical name, formula, or synthesis batch.

  • Physical Container Inspection: Carefully examine the original container for any additional labels, manufacturer information, chemical structures, or lot numbers that could aid in identification.

  • Consultation with Personnel: Inquire with the principal investigator, lab manager, or the specific researcher who synthesized or procured the substance. They are the most likely source of information.[1]

  • Analytical Characterization (If Identity Remains Unknown): If the chemical's identity cannot be determined through documentation, it must be handled as an unknown. Immediately contact your institution's Environmental Health & Safety (EHS) department.[4][5]

    • The EHS office will provide guidance on the protocol for analyzing and identifying the unknown waste. This may involve simple tests like pH measurement or more complex analytical techniques.[1][2]

    • The cost of this analysis is typically borne by the generating department or research group.[1][6]

    • Label the container clearly with "Hazardous Waste" and "Pending Analysis."[2]

Step 2: General Protocol for Hazardous Chemical Waste Disposal

Once the chemical is identified, its Safety Data Sheet (SDS) is the primary source of information for safe handling and disposal. The following is a generalized protocol that must be adapted based on the specific information provided in the chemical's SDS, particularly Sections 7, 8, 10, and 13.

Waste Minimization and Segregation

  • Source Reduction: Order the smallest quantity of chemical materials required for your research to minimize waste generation.[7]

  • Segregation: Never mix different chemical wastes unless explicitly instructed by a validated procedure.[4][8] Incompatible chemicals can react violently. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[9] Halogenated and non-halogenated solvents should also be collected in separate containers.[10][11]

Container Selection and Labeling

  • Container Compatibility: Choose a waste container that is chemically compatible with the substance. The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof lid.[12][13]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and all associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[1][4][5][12]

Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which is typically located in or near the laboratory where the waste is generated.[7][9]

  • Secondary Containment: Use secondary containment for all liquid hazardous wastes to prevent spills from reaching drains.[8][14]

  • Closure: Keep waste containers closed at all times except when adding waste.[7][8][12]

Data Summary for Disposal Planning

Once this compound is identified, its SDS will provide critical data for safe disposal. The table below illustrates the type of information to extract and summarize for your disposal plan.

ParameterExample Information SourceExample Data for a Hypothetical SubstanceDisposal Implication
EPA Waste Code(s) Section 13 of SDSD001 (Ignitable), D002 (Corrosive)Dictates the specific regulatory requirements for disposal.
Container Type Section 7 of SDSHigh-Density Polyethylene (HDPE)Ensures chemical compatibility and prevents container degradation.
Required PPE Section 8 of SDSNitrile gloves, safety goggles, lab coatProtects personnel during handling and transfer of waste.
Incompatible Materials Section 10 of SDSOxidizing agents, strong acidsPrevents accidental mixing that could lead to fire or explosion.
Disposal Considerations Section 13 of SDS"Dispose of contents/container to an approved waste disposal plant."Confirms that the waste must be handled by licensed professionals.
Step 3: Arranging for Final Disposal
  • Contact EHS: Once your labeled waste container is ready for removal, contact your institution's EHS department. They are the only authorized personnel to transport hazardous waste from your laboratory.[11][14]

  • Scheduled Pick-Up: EHS will arrange for a pick-up and ensure the waste is transported to a licensed hazardous waste disposal facility, in compliance with all federal, state, and local regulations.[7]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for the proper disposal of an unknown chemical compound like this compound.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Unknown Protocol cluster_2 Phase 3: Disposal Pathway A Start: Unidentified Chemical 'this compound' B Review Internal Docs (Notebooks, Inventory) A->B C Consult with PI / Lab Staff B->C D Identity Found? C->D E Obtain Safety Data Sheet (SDS) D->E Yes F Treat as Hazardous Unknown D->F No J Follow SDS Section 13 for Disposal E->J I Label: 'Hazardous Waste - Pending Analysis' F->I G Contact EHS for Guidance H EHS Directs Analytical Characterization G->H H->E I->G K Segregate Waste & Select Compatible Container J->K L Label Container Correctly K->L M Store in Satellite Accumulation Area (SAA) L->M N Request EHS Pickup M->N O End: Proper Disposal N->O

Caption: Decision workflow for identifying and disposing of an unknown chemical.

cluster_waste Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal W1 Halogenated Solvents C1 Labeled Container A (Glass) W1->C1 W2 Non-Halogenated Solvents C2 Labeled Container B (HDPE) W2->C2 W3 Corrosive (Acids) C3 Labeled Container C (HDPE) W3->C3 W4 Corrosive (Bases) C4 Labeled Container D (HDPE) W4->C4 W5 Reactive Waste C5 Labeled Container E (Specialized) W5->C5 SAA Satellite Accumulation Area (SAA) C1->SAA C2->SAA C3->SAA C4->SAA C5->SAA EHS EHS Pickup SAA->EHS Facility Licensed Disposal Facility EHS->Facility

Caption: Logical flow of hazardous waste from generation to final disposal.

References

Essential Safety and Handling Information for AMX12006

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A specific Safety Data Sheet (SDS) for AMX12006 is not publicly available at this time. The following information is based on general best practices for handling novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier of this compound before any handling, storage, or disposal of this substance. The SDS is the primary source for critical safety information.

Immediate Safety and Logistical Information

For any new or uncharacterized compound like this compound, a cautious approach is paramount. The following guidelines are provided to assist in establishing safe laboratory practices while awaiting the specific SDS.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling chemical compounds of unknown toxicity.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes, aerosols, and fine particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove type should be chosen based on the chemical compatibility information provided in the SDS. Always inspect gloves for tears or punctures before use.Prevents skin contact with the compound. Double gloving may be advisable for highly potent or toxic substances.
Body Protection A fully buttoned lab coat, chemical-resistant apron, and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95, or a chemical cartridge respirator) may be necessary if there is a risk of inhaling dust, aerosols, or vapors. This should be used within a certified chemical fume hood.Prevents inhalation of the compound. The need for respiratory protection should be determined by a formal risk assessment and as specified in the SDS.
Operational Plans: Handling and Storage
  • Preparation :

    • Always read the available literature and the specific SDS for this compound thoroughly before beginning any work.

    • Ensure that a designated work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary safety equipment, including the appropriate PPE, spill kits, and emergency eyewash and shower stations, are readily accessible and in good working order.

  • Handling :

    • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Employ engineering controls such as fume hoods and ventilated enclosures as the primary means of exposure control.

  • Storage :

    • Store this compound in a tightly sealed, clearly labeled container. The label should include the compound name, concentration, date received, and any known hazard warnings.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be detailed in the SDS.

    • Ensure that the storage location is secure and accessible only to authorized personnel.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Containers : Use designated, properly labeled, and sealed containers for all this compound waste, including contaminated consumables (e.g., gloves, pipette tips, paper towels).

  • Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Provide them with all available information on the compound.

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available. When developing protocols, a thorough risk assessment should be conducted for each step. This assessment should identify potential hazards and outline measures to mitigate those risks.

Visualizing a General Laboratory Workflow

The following diagram illustrates a generic workflow for handling a chemical compound in a research laboratory. This is a generalized representation and must be adapted to the specific procedures and safety requirements outlined in the SDS for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Protocol b Prepare Work Area (Fume Hood) a->b c Don Personal Protective Equipment (PPE) b->c d Weighing and Aliquoting c->d Enter Handling Phase e Experimental Procedure d->e f Decontaminate Work Area e->f Complete Experiment g Segregate and Label Waste f->g h Doff PPE g->h i Dispose of Waste via EHS h->i

Caption: A generalized workflow for handling chemical agents in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.